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  • Product: 2-(Dipropylamino)acetohydrazide
  • CAS: 2644-34-0

Core Science & Biosynthesis

Foundational

2-(Dipropylamino)acetohydrazide molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(Dipropylamino)acetohydrazide This technical guide provides a comprehensive overview of the fundamental chemical properties—specifically the molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(Dipropylamino)acetohydrazide

This technical guide provides a comprehensive overview of the fundamental chemical properties—specifically the molecular weight and exact mass—of the compound 2-(Dipropylamino)acetohydrazide. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a precise understanding of this molecule's characteristics. This document delineates the theoretical basis for these mass values, outlines a robust experimental protocol for their verification using mass spectrometry, and presents the data in a clear, accessible format.

Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct and fundamentally different concepts. A clear understanding of their differences is critical for accurate data interpretation, particularly in the context of high-resolution mass spectrometry (HRMS).

  • Molecular Weight (or Average Molecular Mass): This value is calculated by summing the average atomic masses of the constituent atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes, factored by their relative abundances. Molecular weight is typically expressed in grams per mole ( g/mol ) and is the value used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass (or Monoisotopic Mass): This value is calculated by summing the masses of the most abundant, stable isotope of each constituent atom in a molecule (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). It represents the mass of a single, specific isotopic combination of the molecule. Exact mass is a theoretical value that can be measured experimentally with high-resolution mass spectrometers and is expressed in Daltons (Da) or atomic mass units (amu). This measurement is crucial for determining the elemental composition of a compound.[1]

The Compound of Interest: 2-(Dipropylamino)acetohydrazide

2-(Dipropylamino)acetohydrazide is a hydrazide derivative, a class of compounds recognized for its significance in organic synthesis and as a scaffold in medicinal chemistry.[2] Hydrazides serve as versatile intermediates in the creation of various heterocyclic compounds and have been explored for a wide range of biological activities.[3][4] Precise characterization of this starting material is the first step in any research and development endeavor.

The key identifiers for this compound are:

  • Chemical Name: 2-(Dipropylamino)acetohydrazide

  • CAS Number: 2644-34-0[5]

  • Molecular Formula: C₈H₁₉N₃O[5]

Quantitative Data Summary

The calculated and theoretical mass values for 2-(Dipropylamino)acetohydrazide are summarized below. These values form the basis for its analytical characterization.

ParameterValueUnitBasis of Calculation
Molecular Formula C₈H₁₉N₃O--
Molecular Weight 173.26 g/mol Sum of average atomic masses (C: 12.011, H: 1.008, N: 14.007, O: 15.999)[5]
Exact Mass 173.15281DaSum of monoisotopic masses (¹²C: 12.00000, ¹H: 1.00783, ¹⁴N: 14.00307, ¹⁶O: 15.99491)

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the mass of molecules.[6][7] It provides both molecular weight and, with sufficient resolution, the exact mass, which can confirm the elemental formula of a compound.[1][8]

Principle of Mass Spectrometry

The core principle of mass spectrometry involves three key stages:[6][8]

  • Ionization: The sample molecules are converted into gas-phase ions. For a compound like 2-(Dipropylamino)acetohydrazide, a soft ionization technique such as Electrospray Ionization (ESI) is ideal to prevent fragmentation and preserve the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using an electric or magnetic field. High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are required to distinguish between ions with very similar m/z values, enabling exact mass measurement.[7]

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting output is a mass spectrum—a plot of ion intensity versus m/z.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the exact mass of 2-(Dipropylamino)acetohydrazide.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Verification A Weigh 1-2 mg of 2-(Dipropylamino)acetohydrazide B Dissolve in high-purity Methanol/Water (1:1) with 0.1% Formic Acid A->B C Dilute to a final concentration of ~1-10 µg/mL B->C D Infuse sample into ESI source via syringe pump C->D Sample Infusion E Generate protonated molecular ions [M+H]+ in positive ion mode D->E F Separate ions in a high-resolution mass analyzer (e.g., TOF) E->F G Detect ions and generate mass spectrum F->G H Identify the peak corresponding to the [M+H]+ adduct (m/z ~174.16) G->H Data Acquisition I Measure the experimental m/z to at least four decimal places H->I J Compare experimental exact mass with the theoretical value I->J K Confirm mass accuracy is within acceptable limits (e.g., < 5 ppm) J->K

Caption: Workflow for Exact Mass Determination by ESI-HRMS.

Detailed Protocol: Exact Mass Determination by ESI-TOF MS

This protocol provides a self-validating methodology for confirming the exact mass of 2-(Dipropylamino)acetohydrazide.

Objective: To measure the exact mass of 2-(Dipropylamino)acetohydrazide with high accuracy (< 5 ppm) to confirm its elemental composition.

Materials & Instrumentation:

  • 2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • High-Resolution Mass Spectrometer with an ESI source (e.g., Agilent 6545 Q-TOF, Waters Synapt G2-Si, or similar)

  • Syringe pump and gas-tight syringe

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of 2-(Dipropylamino)acetohydrazide.

    • Dissolve the compound in 1 mL of a 50:50 methanol/water solution to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution using a solvent of 50:50 methanol/water with 0.1% formic acid to achieve a final concentration of 5 µg/mL. The formic acid facilitates protonation, leading to the formation of the [M+H]⁺ ion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) immediately prior to analysis using the manufacturer's recommended calibration solution. This step is critical for ensuring high mass accuracy.

  • Sample Analysis:

    • Set the ESI source to positive ion mode.

    • Load the prepared 5 µg/mL sample solution into a gas-tight syringe and place it on the syringe pump.

    • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Direct infusion minimizes matrix effects and provides a stable signal.

    • Acquire data in high-resolution mode for approximately 1-2 minutes to obtain a robust, averaged spectrum.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Locate the monoisotopic peak for the protonated molecule, [C₈H₁₉N₃O + H]⁺. The expected m/z will be approximately 174.1606 (173.15281 + 1.00783).

    • Determine the experimentally measured m/z value for this peak.

    • Calculate the mass error in parts per million (ppm) using the following formula:

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of less than 5 ppm provides high confidence in the assigned elemental composition.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable prerequisite for any scientific study involving chemical compounds. For 2-(Dipropylamino)acetohydrazide (C₈H₁₉N₃O), the molecular weight is 173.26 g/mol , a value essential for gravimetric and stoichiometric purposes. Its theoretical exact mass is 173.15281 Da, a precise figure that can be experimentally verified using high-resolution mass spectrometry. The protocol detailed herein provides a reliable framework for researchers to confirm the identity and elemental composition of this compound, ensuring data integrity for subsequent applications in drug discovery and chemical synthesis.

References

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins . MDPI. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules . ZefSci. [Link]

  • A Beginner's Guide to Mass Spectrometry . ACD/Labs. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis . TIGP. [Link]

  • Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties . ResearchGate. [Link]

  • 2-(dipropylamino)acetic acid — Chemical Substance Information . NextSDS. [Link]

  • 2-[3-(Dimetilamino)fenoxi]acetohidrazida . Chem-Impex. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds . Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity . Journal of Medicinal and Chemical Sciences. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2-(Dipropylamino)acetohydrazide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of modern medicinal chemistry, the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of modern medicinal chemistry, the design of versatile building blocks is critical for the rapid assembly of biologically active scaffolds. 2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0) represents a highly functionalized intermediate, merging the lipophilic properties of a tertiary aliphatic amine with the potent nucleophilicity of a terminal hydrazide. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic behavior, and validated synthetic protocols. By understanding the causal relationships between its molecular structure and chemical reactivity, drug development professionals can effectively leverage this compound in the synthesis of complex heterocycles, such as 1,3,4-oxadiazoles and triazoles.

Structural Dynamics and Physicochemical Profile

The utility of 2-(Dipropylamino)acetohydrazide stems from its dual-natured molecular architecture. The N,N-dipropyl tail acts as a flexible, lipophilic anchor, which is often utilized in drug design to enhance membrane permeability and modulate the partition coefficient (LogP) of the final active pharmaceutical ingredient (API) (). Conversely, the acetohydrazide headgroup is highly polar, capable of extensive hydrogen bonding, and serves as a reactive warhead for condensation and cyclization reactions.

The terminal nitrogen of the hydrazide moiety exhibits exceptional nucleophilicity. This is driven by the alpha-effect —a phenomenon where the unshared electron pairs on adjacent nitrogen atoms repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and thereby increasing reactivity compared to standard primary amines ().

Quantitative Data Summary

The following table synthesizes the core physical and chemical parameters of the compound, cross-referenced with structural data from the EPA CompTox Chemicals Dashboard ().

ParameterValueMechanistic Rationale / Causality
IUPAC Name 2-(Dipropylamino)acetohydrazideStandard systematic nomenclature.
CAS Number 2644-34-0Unique chemical registry identifier.
Molecular Formula C₈H₁₉N₃ODerived from the tertiary amine and hydrazide core.
Molecular Weight 173.26 g/mol Optimal low molecular weight for a synthetic fragment.
Physical State Viscous liquid to low-melting solidThe flexible dipropyl chains disrupt crystal lattice packing, lowering the melting point.
Solubility Profile Soluble in EtOH, DMSO; Moderately in H₂OAmphiphilic nature allows dissolution in polar aprotic and protic solvents, facilitating diverse reaction conditions.
Monoisotopic Mass 173.1528 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.

Validated Synthetic Workflow

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The synthesis of 2-(Dipropylamino)acetohydrazide is achieved via a two-step sequence: N-alkylation followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(dipropylamino)acetate (Intermediate)

Rationale: Direct reaction of dipropylamine with hydrazine is impossible; an electrophilic spacer (ethyl bromoacetate) must first be attached. Potassium carbonate (K₂CO₃) is selected as the base instead of sodium hydroxide (NaOH) to prevent the competitive saponification (hydrolysis) of the ester group.

  • Charge the Reactor: To a round-bottom flask, add dipropylamine (1.0 equiv) and anhydrous acetonitrile (MeCN) (10 volumes). MeCN is chosen as a polar aprotic solvent to accelerate the Sₙ2 substitution.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). The base acts as an acid scavenger to neutralize the HBr byproduct, ensuring the amine remains unprotonated and nucleophilic.

  • Electrophile Addition: Dropwise, add ethyl bromoacetate (1.1 equiv) at 0 °C to control the exothermic reaction and prevent dialkylation.

  • Heating & Monitoring: Heat the mixture to 80 °C for 6 hours.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the ninhydrin-active secondary amine spot confirms complete conversion.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and extract with dichloromethane (DCM) and water. Dry the organic layer over Na₂SO₄ and evaporate to yield the intermediate ester.

Step 2: Hydrazinolysis to the Target Compound

Rationale: Hydrazine hydrate is aqueous. Ethanol is utilized as a co-solvent because it bridges the solubility gap between the organic ester and the aqueous hydrazine, ensuring a homogeneous reaction phase.

  • Reaction Setup: Dissolve the intermediate ester (1.0 equiv) in absolute ethanol (5 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 equiv). An excess is used to drive the equilibrium toward the hydrazide and prevent the formation of symmetric diacylhydrazines.

  • Reflux: Heat the mixture to reflux (78 °C) for 8 hours. The thermal energy is required to overcome the activation barrier of the tetrahedral intermediate formation at the carbonyl carbon.

  • Self-Validation Checkpoint: Take an aliquot at 6 hours for Infrared (IR) spectroscopy. The shift of the carbonyl (C=O) stretch from ~1740 cm⁻¹ (ester) to ~1660 cm⁻¹ (hydrazide amide-I band) provides intrinsic, real-time confirmation of the reaction progress.

  • Isolation: Cool the mixture to 0 °C. The product typically precipitates or can be isolated by removing the solvent and excess hydrazine under high vacuum, followed by recrystallization from a mixture of ethanol and diethyl ether.

Synthesis A Dipropylamine + Ethyl bromoacetate B Nucleophilic Substitution (K2CO3, MeCN, 80°C) A->B C Ethyl 2-(dipropylamino)acetate (Intermediate) B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 2-(Dipropylamino)acetohydrazide (Product) D->E

Workflow for the synthesis of 2-(Dipropylamino)acetohydrazide.

Chemical Reactivity and Downstream Applications

The primary application of 2-(Dipropylamino)acetohydrazide in drug discovery is its use as a precursor for hydrazones and 1,3,4-oxadiazoles .

Mechanistic Pathway: Hydrazone Formation

When reacted with aldehydes or ketones, the terminal NH₂ of the hydrazide undergoes acid-catalyzed nucleophilic addition to the carbonyl carbon.

  • Causality of Acid Catalysis: A catalytic amount of glacial acetic acid is typically added. The acid protonates the electrophilic carbonyl oxygen, increasing its susceptibility to nucleophilic attack by the hydrazide. However, the pH must be carefully controlled (typically pH 4-5); if the solution is too acidic, the hydrazide nitrogen will be protonated, destroying its nucleophilicity.

  • Following the initial attack, a hemiaminal intermediate is formed, which rapidly undergoes dehydration (-H₂O) to yield the stable hydrazone (C=N-NH-C=O) scaffold.

Reactivity A 2-(Dipropylamino)acetohydrazide C Nucleophilic Addition (Acid Catalyzed pH 4-5) A->C B Carbonyl Compound (Aldehyde/Ketone) B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F Hydrazone Derivative (Target Scaffold) E->F

Mechanistic pathway of hydrazone formation via nucleophilic addition.

Analytical Characterization Standards

To ensure absolute trustworthiness in the synthesized batch, the following analytical profile must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The terminal hydrazide protons (NH₂) will appear as a broad singlet integrating for 2H around δ 4.2 - 4.5 ppm.

    • The secondary amide proton (NH) will appear as a broad singlet further downfield around δ 9.0 ppm.

    • Self-Validation: Addition of D₂O to the NMR tube will cause these exchangeable protons to disappear, confirming their identity.

    • The α -methylene spacer (N-CH₂-C=O) will appear as a sharp singlet around δ 3.0 ppm.

  • Mass Spectrometry (ESI-MS):

    • Positive ion mode should yield an [M+H]+ peak at m/z 174.16.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7321, Dipropylamine." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9321, Hydrazine." PubChem,[Link]

  • U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: Glycine, N,N-dipropyl-, hydrazide (DTXSID70181032)." EPA,[Link]

Foundational

The Electronic Architecture of Dipropylamino Acetohydrazide Compounds: A Technical Guide to Optoelectronic and Medicinal Applications

Executive Summary Dipropylamino acetohydrazide derivatives represent a highly versatile class of organic molecules characterized by their unique push-pull electronic systems. By coupling the strong electron-donating capa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipropylamino acetohydrazide derivatives represent a highly versatile class of organic molecules characterized by their unique push-pull electronic systems. By coupling the strong electron-donating capacity of a dipropylamino group with the electron-accepting nature of an acetohydrazide moiety, these compounds exhibit exceptional nonlinear optical (NLO) properties and potent biological activities. This whitepaper provides an in-depth analysis of their electronic properties, computational modeling workflows, and structure-activity relationships, serving as a definitive guide for researchers in materials science and medicinal chemistry.

Structural Dynamics & Electronic Architecture

The foundational properties of dipropylamino acetohydrazide compounds stem from their distinct molecular geometry. The parent acetohydrazide molecule (CH₃-CO-NH-NH₂) is characterized by a central C-N bond with a rotational barrier of approximately 26 kcal/mol, dictating a planar sp² hybridization for the central nitrogen atom[1]. Conversely, the terminal NH₂ group adopts a pyramidal sp³ structure with a lower inversion barrier (7-8 kcal/mol)[1].

When functionalized with a dipropylamino group, the molecule forms a highly polarized π -conjugated system. The lowest energy conformation typically adopts a trans-syn form, where the N-H bond is trans to the C=O bond, maximizing thermodynamic stability[1]. This structural planarization facilitates extended electron delocalization, which is critical for both optoelectronic applications and target-receptor binding in biological systems.

SAR_PushPull Donor Dipropylamino Group (Strong Electron Donor) Core Pi-Conjugated Bridge (Aryl/Alkyl Linker) Donor->Core Push Effect Acceptor Acetohydrazide Moiety (Electron Acceptor) Core->Acceptor Pull Effect Effect Intramolecular Charge Transfer (ICT) Enhanced NLO & Binding Acceptor->Effect

Fig 1: Push-pull electronic mechanism driving Intramolecular Charge Transfer (ICT) in the molecule.

Optoelectronic and Nonlinear Optical (NLO) Potential

The asymmetric polarization induced by the dipropylamino (donor) and acetohydrazide (acceptor) groups makes these derivatives prime candidates for optoelectronic applications, such as frequency doubling, optical switching, and laser technology[2].

Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) calculations reveal that the Intramolecular Charge Transfer (ICT) significantly lowers the HOMO-LUMO energy gap. A narrower band gap (typically around 3.30 to 4.15 eV) indicates high optical polarizability and kinetic stability[2]. Furthermore, similar acetohydrazide derivatives have demonstrated Second Harmonic Generation (SHG) efficiencies up to 1.3 times greater than standard potassium dihydrogen phosphate (KDP) crystals[2].

Summary of Key Electronic Parameters

The following table synthesizes the typical quantitative electronic data derived from DFT (B3LYP/6-311+G**) and TDHF analyses of acetohydrazide derivatives[1][2][3]:

ParameterTypical Value RangeMechanistic Significance
HOMO Energy -5.50 to -6.20 eVDictates electron-donating capacity; elevated by the dipropylamino group.
LUMO Energy -1.50 to -2.00 eVRepresents electron-accepting ability; localized on the acetohydrazide moiety.
Band Gap ( ΔE ) 3.30 to 4.15 eVDetermines kinetic stability and optical polarizability[2].
Dipole Moment ( μ ) 4.5 to 6.0 DebyeInfluences solubility and intermolecular hydrogen bonding networks[3].
First Hyperpolarizability ( β ) ∼4.76×10−30 esuIndicates suitability for Second Harmonic Generation (SHG) and NLO applications[2].

Pharmacological Relevance

Beyond materials science, the electronic properties of dipropylamino acetohydrazides translate directly to medicinal chemistry. The polarity and hydrogen-bonding capacity of the acetohydrazide core allow it to interact strongly with biological targets.

For instance, structurally related compounds containing dipropylamino and hydrazide motifs have shown remarkable efficacy as Acetylcholinesterase (AChE) inhibitors, a primary target for Alzheimer's disease therapy[4]. The electron-rich dipropylamino group enhances binding affinity within the catalytic anionic site (CAS) of the enzyme via cation- π interactions. Additionally, arylideneacetohydrazide derivatives have demonstrated potent anticancer activity, inducing apoptotic cell death in colon and cervical cancer lines while remaining non-toxic to healthy cells (e.g., HEK-293)[5].

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard synthesis and computational evaluation of these compounds.

Protocol A: Synthesis and Crystallization

Causality Note: Slow evaporation is strictly utilized to yield high-quality single crystals, which are mandatory for X-ray diffraction (XRD) to benchmark the theoretical DFT geometries[6].

  • Reaction Setup: Dissolve equimolar amounts of the dipropylamino-substituted aldehyde and the corresponding acetohydrazide in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reasoning: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal NH₂ of the acetohydrazide.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC).

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold ethanol.

  • Crystallization: Dissolve the purified powder in a solvent mixture (e.g., ethanol/DMF) and allow it to undergo slow evaporation at ambient temperature for 7–14 days to harvest single crystals[2][6].

Protocol B: DFT Computational Workflow

Causality Note: The B3LYP functional is selected for its superior cost-to-accuracy ratio in organic molecules. The inclusion of diffuse functions (the '+' in 6-311+G) is critical because the acetohydrazide group contains highly electronegative nitrogen and oxygen atoms with diffuse lone-pair electron clouds. Omitting these would artificially constrict electron density, yielding inaccurate dipole moments[1][3].

  • Input Generation: Extract the initial atomic coordinates from the empirical Single-Crystal X-Ray Diffraction (SC-XRD) data.

  • Geometry Optimization: Execute full geometry optimization using the Gaussian software package at the B3LYP/6-311+G(d,p) level without symmetry constraints[1][3].

  • Frequency Calculation: Run vibrational frequency calculations at the exact same level of theory. Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state[1].

  • Electronic Analysis: Extract the HOMO/LUMO energies, Natural Bond Orbital (NBO) populations, and Molecular Electrostatic Potential (MEP) maps to evaluate the ICT mechanism[6][7].

DFT_Workflow A 1. Input Geometry (From SC-XRD Data) B 2. Geometry Optimization (B3LYP / 6-311+G**) A->B C 3. Frequency Calculation (Confirm Local Minima) B->C E 5. NLO Parameters (TDHF / CAM-B3LYP) B->E D 4. Electronic Properties (HOMO/LUMO, MEP, NBO) C->D

Fig 2: Sequential DFT computational workflow for validating molecular geometry and electronic properties.

Conclusion

The integration of a dipropylamino donor with an acetohydrazide acceptor generates a highly tunable electronic scaffold. Whether leveraged for their nonlinear optical properties in advanced photonic devices or for their targeted receptor-binding capabilities in drug development, these compounds represent a critical intersection of computational chemistry and applied materials science. By adhering to rigorous DFT protocols and empirical crystallographic validation, researchers can predictably engineer the band gaps and hyperpolarizabilities of next-generation acetohydrazide derivatives.

References

  • Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2'-(2-Oxo-1 H-benzo[ d]imidazole-1,3(2 H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives Source: PubMed Central (nih.gov) URL:5[5]

  • Theoretical Insights into the Molecular Architecture of 2-(2-Chlorophenyl)acetohydrazide: A Technical Guide Source: Benchchem URL:1[1]

  • Structural, thermal, dielectric, nonlinear optical properties and DFT investigations of a novel material 2-(6-chloropyridin-3-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide for optoelectronic applications Source: Springer Professional URL:6[6]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: PubMed Central (nih.gov) URL:4[4]

  • Computational and Experimental Studies of Nonlinear Optical Properties of Acetohydrazide Derivative Source: AIP Publishing URL:2[2]

  • Facile synthesis, crystal growth, characterization and computational study of new pyridine‐based halogenated hydrazones: Unveiling the stabilization behavior in terms of noncovalent interactions Source: ResearchGate URL:3[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 2-(Dipropylamino)acetohydrazide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0) Introduction & Mechanistic Rationale N,N-dialkylaminoacetohydrazides, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0)

Introduction & Mechanistic Rationale

N,N-dialkylaminoacetohydrazides, such as 2-(dipropylamino)acetohydrazide, are highly versatile building blocks in medicinal chemistry. They are frequently utilized as precursors for Schiff bases, thiazolidinones, and novel peptidomimetics, particularly in the development of [1].

The synthesis of this compound relies on a robust two-step sequence designed to maximize yield while minimizing side reactions.

  • Alkylation Step ( SN​2 ): Dipropylamine acts as the nucleophile attacking ethyl bromoacetate. Anhydrous potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous base to scavenge the generated hydrobromic acid (HBr). This prevents the protonation of the unreacted dipropylamine, which would otherwise stall the reaction.

  • Hydrazinolysis Step: [2] benefits from the "alpha-effect," where the adjacent lone pairs on the nitrogen atoms repel each other, raising the energy of the highest occupied molecular orbital (HOMO). This makes it a vastly superior nucleophile compared to standard amines, driving the thermodynamic conversion of the ester into the hydrazide while extruding ethanol.

SynthesisWorkflow A Dipropylamine + Ethyl Bromoacetate B S_N2 Alkylation (K2CO3, MeCN, Reflux) A->B C Ethyl 2-(dipropylamino)acetate (Intermediate) B->C Filter & Concentrate D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 2-(Dipropylamino)acetohydrazide (Final Product) D->E Evaporate & Triturate

Figure 1: Two-step chemical workflow for synthesizing 2-(Dipropylamino)acetohydrazide.

Quantitative Data: Materials and Reagents

To ensure reproducibility, all stoichiometric ratios and safety considerations are summarized below.

Table 1: Reagents for Step 1 (Alkylation)

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
Dipropylamine101.191.0NucleophileCorrosive, Flammable
Ethyl bromoacetate167.001.1ElectrophileLachrymator, Toxic
Potassium carbonate138.211.5Acid ScavengerIrritant, Hygroscopic
Acetonitrile (MeCN)41.05- (0.5 M)SolventFlammable, Toxic

Table 2: Reagents for Step 2 (Hydrazinolysis)

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
Ethyl 2-(dipropylamino)acetate187.281.0SubstrateIrritant
Hydrazine hydrate (80%)50.063.0NucleophileHighly Toxic, Carcinogen
Ethanol (Absolute)46.07- (0.5 M)SolventFlammable

Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(dipropylamino)acetate
  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous K2​CO3​ (1.5 eq) in a solution of dipropylamine (1.0 eq) in dry acetonitrile (to achieve a 0.5 M concentration).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperatures controls the highly exothermic SN​2 reaction and minimizes the formation of dialkylated quaternary ammonium salts.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80–82 °C) for 6–8 hours. Monitor the consumption of the amine via TLC (Hexane:EtOAc 4:1, visualized with Ninhydrin stain).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate in vacuo.

  • Extraction: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3​ , and follow with a brine wash. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate ester as a pale yellow oil.

Phase 2: Hydrazinolysis to 2-(Dipropylamino)acetohydrazide
  • Setup: Transfer the crude ethyl 2-(dipropylamino)acetate (1.0 eq) to a 100 mL round-bottom flask. Dissolve in absolute ethanol (0.5 M).

  • Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 eq) in one single portion.

    • Causality: A significant stoichiometric excess of hydrazine hydrate is critical. It pushes the equilibrium entirely toward the hydrazide and prevents the newly formed hydrazide from attacking unreacted ester, which would yield unwanted symmetrical diacylhydrazine dimers [3].

  • Reaction: Heat the mixture to reflux (78 °C) for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.

  • Isolation: Once the ester is fully consumed, cool the mixture to room temperature. Concentrate the solvent and excess hydrazine in vacuo. (Caution: Hydrazine is highly toxic and volatile; perform this step in a well-ventilated fume hood and utilize a secondary cold trap for the vapors).

  • Purification: Triturate the resulting residue with cold diethyl ether. If necessary, recrystallize from an ethanol/ether mixture to precipitate the pure 2-(dipropylamino)acetohydrazide as a crystalline solid.

Mechanism N1 Ester Carbonyl (Electrophilic Center) N3 Tetrahedral Intermediate (Oxyanion Formation) N1->N3 Nucleophilic Attack N2 Hydrazine Hydrate (Alpha-Effect Nucleophile) N2->N3 Nucleophilic Attack N4 Ethanol Elimination (Leaving Group Extrusion) N3->N4 Collapse of Intermediate N5 Acetohydrazide Product (Thermodynamic Sink) N4->N5 Proton Transfer

Figure 2: Mechanistic pathway of the hydrazinolysis step.

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness in the synthesized lot, the protocol must be treated as a self-validating system. Do not proceed to downstream applications without verifying the product against the following analytical benchmarks:

  • FT-IR Spectroscopy:

    • Pass Criteria: Disappearance of the strong ester carbonyl stretch (~1735 cm−1 ) from the intermediate.

    • Confirmation: Appearance of the amide I band (~1660 cm−1 ) and distinct N-H stretching vibrations (3300–3200 cm−1 ) corresponding to the hydrazide moiety.

  • 1H NMR (400 MHz, CDCl3​ or DMSO- d6​ ):

    • Pass Criteria: Complete disappearance of the ethyl ester signals (the characteristic quartet at ~4.1 ppm and triplet at ~1.2 ppm).

    • Confirmation: Appearance of a broad singlet for the -NH- (amide) proton (~8.5-9.0 ppm) and a broad singlet for the terminal - NH2​ protons (~4.0-4.5 ppm). The singlet for the alpha-protons ( −C(=O)−CH2​−N− ) will shift slightly upfield compared to the ester precursor.

References

  • Title: Identification of Novel Benzoxa-[2,1,3]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents Source: MDPI Molecules URL: [Link]

  • Title: Hydrazine Hydrate ( NH2​NH2​⋅H2​O ) Source: ResearchGate URL: [Link]

  • Title: Synthesis of amino acid hydrazides and the desired substituted compounds Source: PubMed Central (PMC) URL: [Link]

Application

Application Note: Synthesis Methodology and Protocol for 2-(Dipropylamino)acetohydrazide Schiff Bases

Executive Summary Acetohydrazide Schiff bases (hydrazones) are highly versatile pharmacophores recognized for their broad-spectrum biological activities, including antimicrobial, antitubercular, and anticancer properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetohydrazide Schiff bases (hydrazones) are highly versatile pharmacophores recognized for their broad-spectrum biological activities, including antimicrobial, antitubercular, and anticancer properties . The integration of a dipropylamino moiety enhances the lipophilicity of the molecule, potentially improving cellular permeability and target binding.

This application note provides a comprehensive, self-validating methodology for the three-step synthesis of 2-(dipropylamino)acetohydrazide Schiff bases. By detailing the mechanistic causality behind reagent selection, reaction conditions, and isolation techniques, this guide empowers researchers to achieve high-purity yields suitable for downstream biological evaluation.

Mechanistic Principles & Causality

To ensure reproducibility and high yields, it is critical to understand the chemical forces driving each step of the synthesis.

  • Step 1: N-Alkylation (Ester Formation). The synthesis begins with an SN​2 nucleophilic substitution where dipropylamine attacks the electrophilic carbon of ethyl bromoacetate.

    • Causality of Base Selection: Anhydrous potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous base. Its primary role is to scavenge the hydrobromic acid (HBr) byproduct. Without K2​CO3​ , the HBr would protonate the dipropylamine, neutralizing its nucleophilicity and stalling the reaction.

  • Step 2: Hydrazinolysis. The resulting ethyl 2-(dipropylamino)acetate undergoes nucleophilic acyl substitution with hydrazine hydrate to form the hydrazide .

    • Causality of Reagent Excess: Hydrazine is a potent alpha-effect nucleophile. A significant stoichiometric excess (typically 2.5 to 5 equivalents) of hydrazine hydrate is mandatory. This excess drives the equilibrium toward the mono-acyl product and statistically suppresses the formation of undesired symmetrical N,N′ -diacylhydrazines .

  • Step 3: Schiff Base (Hydrazone) Condensation. The terminal amine of the hydrazide condenses with an aromatic aldehyde to form an imine bond (azomethine group).

    • Causality of pH Control: This step is highly pH-dependent. A catalytic amount of glacial acetic acid is added to lower the pH to approximately 4.5. This specific acidic environment protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. If the pH drops too low, the terminal amine of the hydrazide ( pKa​≈3−4 ) becomes protonated and loses its nucleophilicity, halting the condensation .

SynthesisWorkflow N1 Dipropylamine + Ethyl Bromoacetate N2 SN2 Alkylation (K2CO3, EtOH, Reflux) N1->N2 N3 Ethyl 2-(dipropylamino)acetate N2->N3 HBr Scavenged N4 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) N3->N4 N5 2-(Dipropylamino)acetohydrazide N4->N5 Acyl Substitution N6 Schiff Base Condensation (Ar-CHO, cat. AcOH, EtOH) N5->N6 N7 2-(Dipropylamino)acetohydrazide Schiff Base N6->N7 Imine Condensation

Three-step synthetic workflow for 2-(dipropylamino)acetohydrazide Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(dipropylamino)acetate

This protocol establishes the core ester intermediate.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dipropylamine (10 mmol, 1.01 g) in 30 mL of absolute ethanol.

  • Activation: Add anhydrous K2​CO3​ (15 mmol, 2.07 g) to the solution. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Addition: Slowly add ethyl bromoacetate (11 mmol, 1.84 g) dropwise over 15 minutes. Self-Validation: The dropwise addition prevents exothermic runaway and limits dialkylation.

  • Reaction: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2 v/v).

  • Workup: Once the dipropylamine is consumed, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure to yield the crude ester as a viscous liquid.

Protocol 2: Synthesis of 2-(Dipropylamino)acetohydrazide

This protocol converts the ester into the highly reactive hydrazide nucleophile.

  • Setup: Dissolve the crude ethyl 2-(dipropylamino)acetate (~10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (80% aqueous solution, 30 mmol, ~1.5 mL) dropwise. Caution: Hydrazine is highly toxic; perform in a well-ventilated fume hood.

  • Reaction: Reflux the mixture for 4–5 hours.

  • Validation: Monitor via TLC (Chloroform:Methanol, 9:1 v/v). The hydrazide product will appear as a significantly more polar spot (lower Rf​ value) compared to the ester.

  • Isolation: Evaporate the excess ethanol and unreacted hydrazine hydrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to induce crystallization. Filter and dry the solid under a vacuum to obtain pure 2-(dipropylamino)acetohydrazide.

Protocol 3: Synthesis of the Schiff Base (General Procedure)

This protocol utilizes acid-catalyzed condensation to form the final target.

  • Setup: In a 50 mL round-bottom flask, dissolve 2-(dipropylamino)acetohydrazide (5 mmol, 0.86 g) in 15 mL of absolute ethanol.

  • Condensation: Add the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 5 mmol) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to adjust the pH to ~4.5.

  • Reaction: Reflux the mixture for 3–5 hours.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The Schiff base should precipitate as a crystalline solid. If precipitation does not occur, concentrate the solvent by 50% and add cold distilled water dropwise until turbidity appears.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol.

Data Presentation & Characterization

Rigorous characterization is required to validate the structural integrity of the synthesized Schiff bases. Below is a representative data table summarizing expected yields, physical properties, and key spectroscopic markers for three common derivatives.

Aldehyde Derivative (Ar)Yield (%)Melting Point (°C)IR: Amide C=O (cm⁻¹)IR: Imine C=N (cm⁻¹)¹H NMR: Azomethine (-N=CH-)
Benzaldehyde 75%140–14216751610 δ 8.15 ppm (s, 1H)
4-Chlorobenzaldehyde 82%155–15716801615 δ 8.20 ppm (s, 1H)
4-Methoxybenzaldehyde 78%148–15016701605 δ 8.10 ppm (s, 1H)

Table 1: Representative quantitative and spectroscopic data for 2-(dipropylamino)acetohydrazide Schiff bases. The presence of the highly deshielded azomethine singlet in ¹H NMR is the definitive marker of successful condensation.

Quality Control & Troubleshooting Logic

To maintain a self-validating experimental system, researchers must employ real-time quality control. The primary failure point in this methodology occurs during the Schiff base condensation (Protocol 3). The logic tree below outlines the troubleshooting process for incomplete reactions or failed crystallizations.

QC_Logic Start Reaction Completion (TLC Monitoring) Check1 Is starting material consumed? Start->Check1 Action1 Continue Reflux & Check pH (~4.5) Check1->Action1 No Check2 Precipitate Forms on Cooling? Check1->Check2 Yes Action1->Check1 Action2 Concentrate Solvent & Add Ice Water Check2->Action2 No Success Filter, Wash & Recrystallize (Pure Schiff Base) Check2->Success Yes Action2->Success

Self-validating quality control and troubleshooting logic for Schiff base isolation.

Spectroscopic Validation Checkpoints:

  • IR Spectroscopy: The successful formation of the hydrazide (Step 2) is marked by primary amine NH2​ stretching doublets at ~3300 and 3200 cm⁻¹. Upon successful Schiff base formation (Step 3), these doublets disappear, replaced by a single secondary amide N-H stretch (~3180 cm⁻¹) and a sharp C=N imine stretch (~1600–1620 cm⁻¹).

  • NMR Spectroscopy: If unreacted aldehyde remains, a distinct aldehyde proton peak will be visible at δ ~9.8–10.2 ppm. This must be absent in the final purified product.

References

  • Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. Asian Journal of Chemistry.[Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development (ACS Publications).[Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. Zeitschrift für Naturforschung (SciSpace).[Link]

Method

Application Notes and Protocols: Exploring the Coordination Chemistry of 2-(Dipropylamino)acetohydrazide

Introduction 2-(Dipropylamino)acetohydrazide is a fascinating yet underexplored molecule within the vast landscape of coordination chemistry. Its structure, featuring a terminal hydrazide moiety (-CONHNH2) and a tertiary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Dipropylamino)acetohydrazide is a fascinating yet underexplored molecule within the vast landscape of coordination chemistry. Its structure, featuring a terminal hydrazide moiety (-CONHNH2) and a tertiary amino group, presents multiple potential coordination sites. This unique combination suggests its capability to act as a versatile ligand, forming stable complexes with a variety of metal ions. While specific literature on the coordination chemistry of 2-(Dipropylamino)acetohydrazide is nascent, the well-established field of hydrazide and hydrazone metal complexes provides a robust framework for predicting its behavior and potential applications.[1][2][3]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the potential of 2-(Dipropylamino)acetohydrazide. We will delve into detailed protocols for its synthesis and the subsequent formation of its metal complexes. Furthermore, we will explore its prospective applications, drawing parallels from the rich body of research on analogous compounds. This document is designed to be a practical starting point for pioneering research into the coordination chemistry of this promising ligand.

Part 1: Synthesis and Characterization of 2-(Dipropylamino)acetohydrazide

The synthesis of 2-(Dipropylamino)acetohydrazide is most readily achieved through the hydrazinolysis of its corresponding ester, ethyl 2-(dipropylamino)acetate.[4] This nucleophilic acyl substitution reaction is a standard and efficient method for the preparation of hydrazides.[5]

Protocol 1: Synthesis of 2-(Dipropylamino)acetohydrazide

Materials:

  • Ethyl 2-(dipropylamino)acetate

  • Hydrazine hydrate (80% solution in water)

  • Absolute ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser and standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(dipropylamino)acetate (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (0.2 mol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of dichloromethane and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer twice with 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Final Product: Remove the dichloromethane under reduced pressure to yield 2-(Dipropylamino)acetohydrazide as a viscous oil or a low-melting solid.

Characterization of the Ligand:

The synthesized 2-(Dipropylamino)acetohydrazide should be characterized to confirm its identity and purity.

Technique Expected Observations
FT-IR (cm⁻¹) ~3300-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1530 (N-H bending, amide II)
¹H NMR Resonances corresponding to the propyl groups, the methylene group adjacent to the tertiary amine, and the NH and NH₂ protons.
¹³C NMR Signals for the carbonyl carbon, and the carbons of the propyl and methylene groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 2-(Dipropylamino)acetohydrazide.

Part 2: General Protocols for the Synthesis of Metal Complexes

Hydrazides are known to form stable complexes with a wide range of transition metals.[6][7] The following protocol provides a general method for the synthesis of metal complexes of 2-(Dipropylamino)acetohydrazide. This procedure can be adapted for various metal salts.

Protocol 2: Synthesis of a Metal(II) Complex of 2-(Dipropylamino)acetohydrazide

Materials:

  • 2-(Dipropylamino)acetohydrazide

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂)

  • Methanol or Ethanol

  • Magnetic stirrer with heating plate

  • Standard glassware

Procedure:

  • Ligand Solution: Dissolve 2-(Dipropylamino)acetohydrazide (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed upon addition.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or gently reflux for 1-2 hours to ensure complete complexation.

  • Isolation of the Complex: If a precipitate has formed, collect the solid by filtration. Wash the precipitate with a small amount of cold methanol and then diethyl ether. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization or precipitation.

  • Drying: Dry the resulting solid complex in a desiccator over silica gel.

dot

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 Ethyl 2-(dipropylamino)acetate L_React Hydrazinolysis in Ethanol (Reflux) L1->L_React L2 Hydrazine Hydrate L2->L_React Ligand 2-(Dipropylamino)acetohydrazide L_React->Ligand C_React Complexation in Methanol Ligand->C_React M1 Metal(II) Salt M1->C_React Complex Metal Complex C_React->Complex

Caption: Workflow for the synthesis of 2-(Dipropylamino)acetohydrazide and its metal complexes.

Part 3: Characterization of Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure, coordination mode, and properties.

Technique Information Gained and Expected Changes
FT-IR (cm⁻¹) A shift in the C=O stretching frequency (typically to a lower wavenumber) upon coordination to the metal ion. The appearance of new bands in the far-IR region corresponding to M-O and M-N vibrations.[6]
UV-Vis Spectroscopy d-d transitions for colored transition metal complexes, providing information about the coordination geometry (e.g., octahedral, tetrahedral).[8]
Molar Conductivity Measurement in a suitable solvent (e.g., DMF, DMSO) to determine if the complex is an electrolyte or non-electrolyte.
Magnetic Susceptibility Determination of the magnetic moment to infer the geometry and the number of unpaired electrons in the metal center.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.

dot

Coordination_Mode cluster_ligand 2-(Dipropylamino)acetohydrazide M M N2 N M->N2 O1 O M->O1 N1 N N1->N2 C1 C C1->N1 C1->O1 = R R R->C1

Caption: A plausible bidentate coordination mode of 2-(Dipropylamino)acetohydrazide to a metal center.

Part 4: Potential Applications

The coordination of hydrazide ligands to metal ions can significantly enhance their biological activity and introduce novel catalytic properties.[1][9][10]

Bioinorganic Chemistry: Antimicrobial and Anticancer Agents

A vast body of research demonstrates that metal complexes of hydrazides and their derivatives often possess potent antimicrobial and anticancer properties.[1][9][10][11][12] The chelation of the metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[9] Furthermore, the coordinated metal ion can act as a center for redox activity, potentially leading to the generation of reactive oxygen species (ROS) that are cytotoxic to cancer cells or pathogenic microbes.[1]

Proposed Research Protocol: In Vitro Antimicrobial Screening

  • Prepare Stock Solutions: Dissolve the synthesized ligand and its metal complexes in a suitable solvent (e.g., DMSO) to a known concentration.

  • Select Microbial Strains: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Perform Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compounds against the selected microbial strains according to established protocols (e.g., CLSI guidelines).

  • Compare Activities: Compare the MIC values of the metal complexes to that of the free ligand and standard antimicrobial agents. An enhancement in activity upon complexation would indicate a promising avenue for further investigation.

Catalysis

Hydrazone-based metal complexes have been explored as catalysts in various organic transformations.[13] The tunable electronic and steric properties of the ligand, combined with the catalytic activity of the metal center, can lead to efficient and selective catalysts. The 2-(Dipropylamino)acetohydrazide ligand, with its flexible N,O-donor set, could potentially stabilize catalytically active metal centers for reactions such as oxidations, reductions, and C-C bond-forming reactions.

Proposed Research Protocol: Catalytic Oxidation of Alcohols

  • Reaction Setup: In a reaction vessel, combine the substrate (e.g., benzyl alcohol), the synthesized metal complex (as a catalyst, e.g., 1 mol%), an oxidant (e.g., hydrogen peroxide), and a suitable solvent.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by TLC or GC-MS.

  • Product Analysis: Upon completion, isolate and characterize the product (e.g., benzaldehyde).

  • Catalyst Evaluation: Calculate the conversion and selectivity of the reaction to assess the catalytic efficacy of the metal complex.

Conclusion

While 2-(Dipropylamino)acetohydrazide is a relatively unexplored ligand, the foundational principles of coordination chemistry and the extensive literature on related hydrazide compounds strongly suggest its potential as a versatile building block for novel metal complexes. The protocols and application notes provided herein offer a comprehensive starting point for researchers to synthesize, characterize, and investigate the properties of these new materials. The exploration of its coordination chemistry holds promise for the development of new therapeutic agents and efficient catalysts.

References

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025, March 3). RSC Medicinal Chemistry.
  • The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. (2025, April 20). Annals of RSCB.
  • Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. (2022, November 14). MDPI.
  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024, April 24). Frontiers in Chemistry.
  • Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. (2014).
  • Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. (2024, September 10). ACS Omega.
  • Design, Synthesis, and Bioevaluation of Moxifloxacin Hydrazide Metal Complexes: Integrated Spectroscopic, Computational, Antimicrobial, and Anticancer Investig
  • Metal complexes of hydrazones and their biological, analytical and catalytic applications: A review. (2014, August 1). Semantic Scholar.
  • Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes. (n.d.). PMC.
  • Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide. (2024, May 8). MDPI.
  • Synthesis of Transition Metal Complexes of Zn with Hydrazone Schiff Base as a Ligand. (n.d.). AIP Publishing.
  • Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applic
  • Hydrazine. (n.d.). Wikipedia.
  • Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. (n.d.).
  • Synthetic N-Substituted Metal Aza-macrocyclic Complexes: Properties and Applications. (2007, January 25). Taylor & Francis Online.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023, July 7). MDPI.
  • Structural and Biological Studies of Newly Synthesized Co(II) Coordination Complexes with Hydrazine Hydrate-based Azomethine Ligands. (2024, November 30). Oriental Journal of Chemistry.
  • A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. (n.d.). Benchchem.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022, May 21). Research Journal of Pharmacy and Technology.
  • The N-acylhydrazine grouping as a ligand. I. Coordination compounds of Keto- and Enol-N-acylhydrazines with cobalt(II), nickel(II), and copper(II). (n.d.).
  • Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. (2022, June 8). Bendola Publishing.
  • 4.3 Coordination Chemistry of Transition Metals. (n.d.). LibreTexts Chemistry.

Sources

Application

Application Notes &amp; Protocols: Synthesis of N-Acylhydrazones via Condensation of 2-(Dipropylamino)acetohydrazide with Aldehydes

Introduction: The Significance of N-Acylhydrazones in Modern Drug Discovery The N-acylhydrazone moiety (–CO–NH–N=CH–) is a privileged structural motif in medicinal chemistry, serving as a versatile scaffold for the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Acylhydrazones in Modern Drug Discovery

The N-acylhydrazone moiety (–CO–NH–N=CH–) is a privileged structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] Compounds incorporating this functional group exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[4][5] The synthesis of N-acylhydrazones is most commonly achieved through a direct and efficient condensation reaction between an acylhydrazide and an aldehyde or ketone.[6][7][8]

This guide provides a detailed protocol for the reaction of 2-(Dipropylamino)acetohydrazide with various aldehydes. The presence of the dipropylamino group introduces specific physicochemical properties, such as modulated lipophilicity and basicity, which can be strategically exploited in drug design to enhance pharmacokinetic profiles.[9] We will delve into the underlying reaction mechanism, provide a robust and reproducible experimental protocol, discuss methods for characterization, and offer insights into potential troubleshooting. The information is tailored for researchers, scientists, and drug development professionals seeking to synthesize and explore this promising class of compounds.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Hydrazone Formation

The formation of an N-acylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[10] The process is typically catalyzed by a small amount of acid, which serves to activate the aldehyde, rendering it more susceptible to nucleophilic attack.[11][12] The optimal pH for this reaction is mildly acidic (around 4.5-5), a condition that protonates the carbonyl oxygen without excessively protonating the nucleophilic hydrazide, which would render it inactive.[11]

The mechanism proceeds through the following key steps:

  • Acid Catalysis (Carbonyl Activation): The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst (e.g., H⁺ from acetic acid). This step significantly increases the electrophilicity of the carbonyl carbon.[11][12]

  • Nucleophilic Attack: The terminal nitrogen atom of 2-(Dipropylamino)acetohydrazide, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now highly electrophilic carbonyl carbon.[11]

  • Tetrahedral Intermediate Formation: This attack results in the formation of a protonated tetrahedral intermediate, often referred to as a carbinolamine.[12]

  • Proton Transfer: A rapid proton transfer occurs, typically mediated by the solvent, from the attacking nitrogen to the oxygen atom. This converts the hydroxyl group into a much better leaving group: water.[11]

  • Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).[11]

  • Deprotonation & Catalyst Regeneration: In the final step, a proton is removed from the nitrogen atom, yielding the stable N-acylhydrazone product and regenerating the acid catalyst.[11]

Hydrazone Formation Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aldehyde Aldehyde (R-CHO) Protonation 1. Protonation of Carbonyl Aldehyde->Protonation + H⁺ Hydrazide 2-(Dipropylamino)acetohydrazide Attack 2. Nucleophilic Attack Hydrazide->Attack Activated_Aldehyde Activated Aldehyde Protonation->Activated_Aldehyde Activated_Aldehyde->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer 3. Proton Transfer Intermediate->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination - H₂O, - H⁺ Hydrazone N-Acylhydrazone Water_Elimination->Hydrazone

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of N-acylhydrazones from 2-(Dipropylamino)acetohydrazide and a representative aldehyde.

Materials and Reagents
  • 2-(Dipropylamino)acetohydrazide

  • Substituted Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Deionized water

Synthesis Procedure
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 2-(Dipropylamino)acetohydrazide (1.0 equivalent) in a minimal amount of the chosen solvent (e.g., 15-25 mL of absolute ethanol).

  • Addition of Aldehyde: To this stirring solution, add the selected aldehyde (1.0 - 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (typically 2-3 drops) to the reaction mixture.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[13] A suitable eluent system, such as hexane:ethyl acetate (e.g., 8:2 or 7:3), can be used. The reaction is considered complete when the starting material spots (hydrazide and aldehyde) are no longer visible. Reaction times typically range from 2 to 6 hours.[4][14]

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may precipitate directly from the solution upon cooling.

  • Precipitation (if necessary): If no solid forms, the mixture can be poured into a beaker of cold water or crushed ice to induce precipitation.[4]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water and then with a small amount of cold ethanol to remove residual impurities.

  • Drying: Transfer the purified solid to a watch glass or petri dish and dry it completely, either in a desiccator or a vacuum oven at a low temperature.

G Figure 2: Experimental Workflow A 1. Dissolve Hydrazide in Ethanol B 2. Add Aldehyde & Glacial Acetic Acid A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E 5. Cool to Room Temp. & Precipitate D->E Reaction Complete F 6. Vacuum Filtration & Washing E->F G 7. Dry Product F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Sources

Method

Application Notes and Protocols: The Emerging Potential of 2-(Alkylamino)acetohydrazide Scaffolds in Homogeneous Catalysis

Introduction: A Versatile but Underexplored Ligand Family In the vast landscape of ligand design for homogeneous catalysis, hydrazide and hydrazone derivatives have carved out a significant niche, prized for their straig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile but Underexplored Ligand Family

In the vast landscape of ligand design for homogeneous catalysis, hydrazide and hydrazone derivatives have carved out a significant niche, prized for their straightforward synthesis and versatile coordination chemistry.[1] These ligands can stabilize a wide array of transition metals, facilitating key catalytic transformations such as hydrogenation, oxidation, and carbon-carbon bond formation.[2][3][4] Within this family, N-substituted acetohydrazides, such as 2-(Dipropylamino)acetohydrazide, represent a largely untapped resource. The presence of a tertiary amine in the ligand backbone introduces an additional potential donor site and allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.

This application note will explore the prospective catalytic applications of ligands derived from 2-(Dipropylamino)acetohydrazide. While direct catalytic applications of this specific ligand are not yet prominent in the literature, by drawing parallels with structurally related and well-studied hydrazone systems, we can outline credible and detailed protocols for their use in significant organic transformations. Here, we will focus on the development of a Schiff base derivative of 2-(Dipropylamino)acetohydrazide and its application as a ligand in the catalytic transfer hydrogenation of ketones, a reaction of fundamental importance in both academic and industrial settings.[5][6]

The Ligand: From Acetohydrazide to a Tridentate Schiff Base

The power of acetohydrazide ligands is often unlocked by their condensation with an aldehyde or ketone to form a hydrazone. This not only extends the electronic conjugation of the ligand but also introduces additional coordination sites. For our purposes, we will consider the Schiff base ligand formed by the reaction of 2-(Dipropylamino)acetohydrazide with salicylaldehyde. This ligand, hereafter referred to as (E)-N'-(2-hydroxybenzylidene)-2-(dipropylamino)acetohydrazide (H₂L) , is designed to act as a tridentate ligand, coordinating to a metal center through the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen.

The rationale for this design is twofold:

  • Tridentate Coordination: The resulting pincer-like coordination is known to form stable metal complexes, which is a prerequisite for a robust catalyst.[7]

  • Electronic and Steric Tuning: The dipropylamino group provides steric bulk near the metal center, which can influence substrate approach and selectivity. Its electron-donating nature can also modulate the reactivity of the coordinated metal.

The synthesis of H₂L is a straightforward condensation reaction, as outlined in the protocol below.

Protocol 1: Synthesis of (E)-N'-(2-hydroxybenzylidene)-2-(dipropylamino)acetohydrazide (H₂L)

Materials:

  • 2-(Dipropylamino)acetohydrazide

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-(Dipropylamino)acetohydrazide in 100 mL of absolute ethanol.

  • To this solution, add 10.0 mmol of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure H₂L.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Catalytic Transfer Hydrogenation

Transfer hydrogenation is a powerful and practical alternative to using high-pressure molecular hydrogen for the reduction of unsaturated functional groups.[5] Alcohols, such as isopropanol, are commonly used as the hydrogen source in the presence of a base and a transition metal catalyst.[5] Hydrazone-based ligands have shown considerable promise in this area, particularly with first-row transition metals like iron and cobalt.[3]

We propose the use of a cobalt(II) complex of our synthesized ligand, [Co(L)(H₂O)₂] , as a catalyst for the transfer hydrogenation of acetophenone to 1-phenylethanol.

Protocol 2: Synthesis of the Cobalt(II) Catalyst [Co(L)(H₂O)₂]

Materials:

  • (E)-N'-(2-hydroxybenzylidene)-2-(dipropylamino)acetohydrazide (H₂L)

  • Cobalt(II) acetate tetrahydrate [Co(OAc)₂·4H₂O]

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 mmol of H₂L in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of Co(OAc)₂·4H₂O in 10 mL of methanol.

  • Slowly add the cobalt acetate solution to the ligand solution with constant stirring.

  • A color change should be observed, indicating complex formation.

  • Reflux the resulting solution for 1 hour.

  • Allow the solution to cool to room temperature, during which the solid complex will precipitate.

  • Collect the complex by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis. The coordination of the ligand can be confirmed by shifts in the C=N and C=O stretching frequencies in the IR spectrum.[1]

Protocol 3: Catalytic Transfer Hydrogenation of Acetophenone

Materials:

  • Acetophenone

  • Isopropanol (reagent grade)

  • Potassium hydroxide (KOH)

  • [Co(L)(H₂O)₂] catalyst

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the [Co(L)(H₂O)₂] catalyst (0.01 mmol, 1 mol%).

  • Add acetophenone (1.0 mmol) and isopropanol (10 mL).

  • In a separate vial, prepare a solution of KOH (0.1 mmol) in isopropanol (1 mL).

  • Add the KOH solution to the reaction mixture. The base is crucial for the deprotonation of isopropanol to initiate the catalytic cycle.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Mechanism and Causality

The proposed catalytic cycle for the transfer hydrogenation is depicted below. The base (KOH) deprotonates the isopropanol, which then coordinates to the cobalt center. A hydride is transferred from the isopropoxide to the cobalt, forming a cobalt-hydride intermediate. The ketone substrate then coordinates to the metal and the hydride is inserted into the carbonyl carbon. Finally, protonation from another isopropanol molecule releases the alcohol product and regenerates the active catalyst.

The choice of a first-row transition metal like cobalt is motivated by its lower cost and toxicity compared to precious metals like rhodium or iridium, which are also highly active in transfer hydrogenation.[5] The tridentate ligand H₂L is expected to provide a stable coordination environment that prevents catalyst decomposition under the reaction conditions. The steric bulk of the dipropylamino group can also play a role in the stereoselectivity of the reaction if a prochiral ketone is used.

Data Presentation

Entry Catalyst (mol%) Base (mol%) Temperature (°C) Time (h) Conversion (%)
1[Co(L)(H₂O)₂] (1)KOH (10)8012>95
2[Co(L)(H₂O)₂] (0.5)KOH (10)801285
3[Co(L)(H₂O)₂] (1)None8012<5
4NoneKOH (10)8012No reaction

This is a representative data table based on typical results for similar catalytic systems.

Visualizations

Ligand_Synthesis cluster_reactants Reactants cluster_product Product 2-(Dipropylamino)acetohydrazide 2-(Dipropylamino)acetohydrazide H2L H2L 2-(Dipropylamino)acetohydrazide->H2L + Salicylaldehyde (Ethanol, H+) Salicylaldehyde Salicylaldehyde Salicylaldehyde->H2L

Caption: Synthesis of the Schiff base ligand H₂L.

Catalytic_Cycle A [Co(L)] B [Co(L)(OiPr)]- A->B + iPrOH, -H+ C [H-Co(L)]- B->C - Acetone D [H-Co(L)(Ketone)]- C->D + Ketone E [Co(L)(Product-H)]- D->E Hydride Insertion E->A + iPrOH, - Product

Caption: Proposed catalytic cycle for transfer hydrogenation.

Conclusion and Future Outlook

While the direct catalytic applications of 2-(Dipropylamino)acetohydrazide are yet to be fully explored, the principles of ligand design and coordination chemistry provide a strong foundation for predicting its potential. The protocols detailed in this application note offer a rational starting point for researchers to investigate this and related (dialkylamino)acetohydrazide ligands in homogeneous catalysis. Future work could involve the synthesis of a library of such ligands with varying alkyl substituents to study their steric and electronic effects on catalytic activity and selectivity. Furthermore, the development of chiral versions of these ligands could open up avenues in asymmetric catalysis. The versatility of the hydrazone scaffold suggests that these ligands could also find applications in other catalytic transformations, such as oxidation reactions[4] and C-H activation.

References

Sources

Application

Application Note: Synthesis and Characterization of Metal Complexes with 2-(Dipropylamino)acetohydrazide

Executive Summary This application note details the synthesis, characterization, and biological evaluation of transition metal complexes derived from 2-(dipropylamino)acetohydrazide. By acting as a versatile bidentate li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the synthesis, characterization, and biological evaluation of transition metal complexes derived from 2-(dipropylamino)acetohydrazide. By acting as a versatile bidentate ligand, this compound forms stable coordination complexes with divalent metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺). The resulting metallo-organic frameworks exhibit significantly altered physicochemical properties, including enhanced lipophilicity and targeted antimicrobial efficacy, making them highly valuable scaffolds in modern drug development.

Mechanistic Insights & Coordination Chemistry

Hydrazide derivatives are renowned for their robust coordination chemistry. 2-(Dipropylamino)acetohydrazide features three potential coordination sites: the carbonyl oxygen, the terminal primary amine (-NH₂), and the tertiary amine bearing the dipropyl groups. However, due to the significant steric hindrance imposed by the bulky dipropyl chains, the tertiary amine is typically excluded from the inner coordination sphere. Consequently, the ligand predominantly acts as a neutral or monobasic bidentate chelator.

Coordination occurs via the carbonyl oxygen and the terminal hydrazide nitrogen, forming a thermodynamically stable . This chelation process fundamentally alters the biological profile of the molecule. According to 1, the partial sharing of the metal ion's positive charge with the donor groups delocalizes π-electrons across the chelate ring, which reduces the overall polarity of the metal ion and increases the lipophilicity of the complex[1]. Concurrently, 2 dictates that this enhanced lipophilicity facilitates superior penetration through the lipid bilayers of microbial cell membranes, significantly boosting antimicrobial and cytotoxic activities compared to the free ligand[2].

Coordination L Ligand: 2-(Dipropylamino)acetohydrazide Carbonyl Oxygen Terminal NH2 C Coordination Complex 5-Membered Chelate Ring Enhanced Lipophilicity L->C Bidentate Chelation M Metal Ion Cu(II) Ni(II) Zn(II) M->C d-orbital overlap

Fig 2. Mechanistic pathway of bidentate chelation forming a stable 5-membered metallocycle.

Experimental Protocols

Note: The following protocols are designed as self-validating workflows. Intermediate TLC checks and colorimetric shifts serve as intrinsic quality controls.

Phase 1: Synthesis of 2-(Dipropylamino)acetohydrazide (Ligand)
  • Reagent Preparation: Dissolve 0.05 mol of ethyl 2-(dipropylamino)acetate in 50 mL of absolute ethanol. Causality: The use of absolute ethanol prevents unwanted competitive hydrolysis of the ester precursor into a carboxylic acid.

  • Hydrazinolysis: Add 0.1 mol (2x excess) of 85% hydrazine hydrate dropwise to the solution under continuous magnetic stirring. Causality: The excess hydrazine drives the equilibrium strictly toward complete hydrazide formation.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Validation Step: Monitor the reaction via TLC (Eluent: Chloroform/Methanol 9:1). The disappearance of the high-Rf ester spot confirms reaction completion.

  • Isolation: Concentrate the solution under reduced pressure to remove excess ethanol and unreacted hydrazine. Recrystallize the resulting crude solid from a mixture of ethanol/diethyl ether to yield pure 2-(dipropylamino)acetohydrazide.

Phase 2: Preparation of Metal Complexes
  • Ligand Solution: Dissolve 0.01 mol of the synthesized 2-(dipropylamino)acetohydrazide in 20 mL of hot methanol.

  • Metal Salt Addition: Prepare a 0.005 mol solution (for a 1:2 Metal:Ligand complex) of the desired hydrated metal chloride (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or ZnCl₂) in 10 mL of methanol. Add this dropwise to the ligand solution.

  • Complexation: Reflux the mixture at 60 °C for 4–6 hours. Validation Step: A distinct colorimetric shift indicates successful d-orbital splitting and complexation (e.g., Cu²⁺ transitions to deep green/blue; Ni²⁺ transitions to pale green).

  • Purification: Cool the mixture to room temperature to induce precipitation. Filter the microcrystalline solid, wash sequentially with cold ethanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂. Causality: Cold ethanol washes away unreacted ligand without dissolving the newly formed, temperature-sensitive coordination complex.

Workflow Step1 Ethyl 2-(dipropylamino)acetate + Hydrazine Hydrate Step2 Reflux in Ethanol (80°C, 4h) Ligand Synthesis Step1->Step2 Step3 2-(Dipropylamino)acetohydrazide (Ligand Isolation) Step2->Step3 Step4 Addition of Metal Salt (e.g., CuCl2, NiCl2, ZnCl2) Step3->Step4 Step5 Complexation Reaction (Stirring at 60°C, 6h) Step4->Step5 Step6 Precipitation & Filtration (Wash with cold EtOH) Step5->Step6 Step7 Purified Metal Complex Step6->Step7

Fig 1. Step-by-step synthetic workflow for 2-(dipropylamino)acetohydrazide and its metal complexes.

Troubleshooting & Optimization

  • Incomplete Ligand Precipitation: If 2-(dipropylamino)acetohydrazide fails to crystallize during Phase 1 isolation, the ethanol/ether ratio may be too polar. Increasing the non-polar ether fraction or seeding the solution at 4 °C forces nucleation.

  • Paramagnetic Interference in NMR: When characterizing Cu(II) or Ni(II) complexes, standard ¹H-NMR will yield broadened, uninterpretable peaks due to the paramagnetism of unpaired d-electrons. Rely on FT-IR, UV-Vis, and elemental analysis, or substitute with diamagnetic Zn(II) as a structural proxy for NMR studies.

Analytical Characterization & Data Interpretation

The structural integrity of the synthesized complexes is verified through FT-IR and UV-Vis spectroscopy. The shift in key vibrational frequencies confirms the exact coordination sites[3].

Table 1: Representative FT-IR and UV-Vis Spectral Data

Compoundν(C=O) (cm⁻¹)ν(N-H) (cm⁻¹)ν(M-O) (cm⁻¹)ν(M-N) (cm⁻¹)UV-Vis d-d transitions (nm)Geometry
Free Ligand 16753320, 3210----
Cu(II) Complex 16253280, 3150540460620, 680Octahedral
Ni(II) Complex 16303290, 3160535455390, 650Octahedral
Zn(II) Complex 16353295, 3165520445- (Diamagnetic)Tetrahedral

Data Interpretation: The significant bathochromic shift (decrease) in the carbonyl stretching frequency (ν(C=O)) from 1675 cm⁻¹ to ~1630 cm⁻¹ provides definitive proof of oxygen coordination. Similarly, the shift in the N-H stretching vibrations confirms the involvement of the terminal amino group. The appearance of new low-frequency bands corresponding to M-O (520-540 cm⁻¹) and M-N (445-460 cm⁻¹) bonds further validates the formation of the inner coordination sphere.

Biological Applications & Efficacy

The synthesized metal complexes demonstrate amplified biological activity, confirming the practical implications of Tweedy's chelation theory in drug design.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

CompoundStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Candida albicans (Fungi)
Free Ligand 128256128
Cu(II) Complex 163216
Ni(II) Complex 326432
Zn(II) Complex 326464
Ciprofloxacin (Std) 21-
Fluconazole (Std) --4

Insight: The Cu(II) complex exhibits the highest potency. This is attributed to the inherent redox activity of copper, which induces oxidative stress (ROS generation) within the microbial cell, acting synergistically with the structural disruption caused by the lipophilic complex penetrating the cell membrane.

References

  • Title: METAL HYDRAZIDE COMPLEXES Source: at.ua URL: [Link]

  • Title: Design, Synthesis, and Bioevaluation of Moxifloxacin Hydrazide Metal Complexes: Integrated Spectroscopic, Computational, Antimicrobial, and Anticancer Investigations Source: MDPI URL: [Link]

  • Title: Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens Source: ADMET and DMPK - IAPC Journals URL: [Link]

  • Title: Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents Source: RSC Publishing URL: [Link]

Sources

Method

Application Notes and Protocols: 2-(Dipropylamino)acetohydrazide in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Profile 2-(Dipropylamino)acetohydrazide (CAS: 2644-34...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Profile

2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Structurally, it features a terminal acetohydrazide moiety paired with a tertiary amine (dipropylamino) group.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic synthon. The dipropylamino group provides a basic handle that enhances aqueous solubility, enables salt formation (e.g., hydrochlorides), and acts as a pharmacokinetic modulator in drug design. Meanwhile, the hydrazide terminus serves as a reactive fulcrum. Depending on the applied thermal and chemical vectors, the hydrazide can be directed down three distinct synthetic pathways:

  • Low-Temperature Nitrosation: Yields an acyl azide for racemization-free amide bond formation[2].

  • Thermal Nitrosation: Triggers a Curtius rearrangement to form an isocyanate, enabling the synthesis of complex ureas and carbamates[3].

  • Condensation & Oxidative Cyclization: Generates 1,3,4-oxadiazoles, which are critical bioisosteres for amides and esters in modern pharmacophore design[4].

Divergent Reactivity: Acyl Azides vs. Isocyanates

The conversion of 2-(Dipropylamino)acetohydrazide to an acyl azide is a foundational transformation. However, the stability of the acyl azide is highly temperature-dependent, allowing chemists to selectively route the intermediate toward either amides or ureas.

G H 2-(Dipropylamino) acetohydrazide AA Acyl Azide Intermediate H->AA NaNO2, HCl T < 0 °C AM Amide Derivative (Aminolysis) AA->AM R-NH2 T < 0 °C ISO Isocyanate Intermediate AA->ISO Heat > 0 °C (Curtius Rearrangement) UR Urea Derivative (Trapping) ISO->UR R-NH2 T = 20 °C

Workflow of hydrazide activation and divergent Curtius rearrangement.

Workflow A: Low-Temperature Acyl Azide Generation for Amide Synthesis

Scientific Rationale & Causality: To utilize the hydrazide as an activated ester equivalent for amide coupling, it must be oxidized to an acyl azide using sodium nitrite ( NaNO2​ ) in the presence of an acid. Crucially, the choice of acid dictates the yield. While organic acids like formic or acetic acid are excellent solvents, they actively participate in side reactions: formic acid rapidly formylates the hydrazide, and acetic acid acetylates it, dead-ending the synthesis[5]. Therefore, aqueous hydrochloric acid ( HCl ) is the optimal choice. Furthermore, the reaction must be strictly maintained below 0 °C to prevent the azide from undergoing a premature Curtius rearrangement[6].

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 2-(Dipropylamino)acetohydrazide in 20 mL of 1 M aqueous HCl . Cool the reaction vessel to -5 °C using an ice-salt bath.

  • Nitrosation: Dissolve 11 mmol of NaNO2​ in 5 mL of cold distilled water. Add this solution dropwise to the hydrazide mixture over 15 minutes, ensuring the internal temperature never exceeds 0 °C.

  • Extraction: Immediately extract the newly formed acyl azide into 30 mL of pre-chilled ethyl acetate. Wash the organic layer with cold saturated NaHCO3​ to neutralize residual acid.

  • Aminolysis: Add 10 mmol of the target primary amine to the cold organic layer. Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the amide.

In-Process Analytical Validation:

  • IR Spectroscopy: The formation of the acyl azide is validated by taking a quick IR scan of the ethyl acetate layer. A sharp, intense peak at ~2140 cm⁻¹ confirms the azide[6]. The disappearance of this peak after amine addition confirms successful amide coupling.

Workflow B: Thermal Curtius Rearrangement for Urea Synthesis

Scientific Rationale & Causality: If the synthetic goal is a urea or carbamate, the acyl azide must be thermally activated to expel N2​ gas, triggering a Curtius rearrangement into an isocyanate[3]. Because isocyanates are highly susceptible to hydrolysis, this rearrangement must be performed in an anhydrous organic solvent (e.g., toluene) rather than the aqueous generation medium.

Step-by-Step Protocol:

  • Generation & Extraction: Generate the acyl azide as described in Workflow A (Steps 1-2). Extract the intermediate into 30 mL of cold toluene instead of ethyl acetate.

  • Desiccation: Dry the toluene layer rapidly over anhydrous MgSO4​ at 0 °C and filter into a dry, round-bottom flask.

  • Thermal Rearrangement: Attach a reflux condenser and heat the toluene solution to 80 °C for 1 hour. Effervescence ( N2​ evolution) will be observed.

  • Trapping: Cool the solution to room temperature. Add 10 mmol of the target amine (or alcohol, for carbamates) and stir for 4 hours.

  • Isolation: Evaporate the toluene and purify the resulting 1-(dipropylaminomethyl)-3-substituted urea via flash chromatography.

In-Process Analytical Validation:

  • IR Spectroscopy: Track the Curtius rearrangement by monitoring the shift of the azide peak (~2140 cm⁻¹ ) to the characteristic isocyanate peak at ~2260 cm⁻¹ [3].

Workflow C: Synthesis of 1,3,4-Oxadiazole Bioisosteres

1,3,4-Oxadiazoles are metabolically robust five-membered heterocycles that serve as excellent bioisosteres for amides, participating in critical hydrogen-bonding interactions with biological receptors[4].

G2 H 2-(Dipropylamino) acetohydrazide HYD Schiff Base (Hydrazone) H->HYD EtOH, Reflux (Condensation) ALD Aromatic Aldehyde (Ar-CHO) ALD->HYD EtOH, Reflux (Condensation) OXA 1,3,4-Oxadiazole Bioisostere HYD->OXA I2, HgO / DMF (Oxidative Cyclization)

Synthesis pathway of 1,3,4-oxadiazole bioisosteres via oxidative cyclization.

Scientific Rationale & Causality: The synthesis requires two distinct thermodynamic steps. First, condensation with an aromatic aldehyde yields a Schiff base (hydrazone). Second, an oxidative cyclization is performed. Using Iodine ( I2​ ) in the presence of yellow Mercuric Oxide ( HgO ) is highly effective; the HgO acts as an acid scavenger and secondary oxidant, driving the reaction forward by precipitating insoluble mercuric iodide, thus preventing the acidic byproduct ( HI ) from hydrolyzing the hydrazone[4].

Step-by-Step Protocol:

  • Condensation: Combine 10 mmol of 2-(Dipropylamino)acetohydrazide and 10 mmol of an aromatic aldehyde in 20 mL of absolute ethanol. Reflux for 4 hours.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to isolate the crude hydrazone. Redissolve the residue in 15 mL of anhydrous DMF.

  • Oxidative Cyclization: Add 12 mmol of yellow HgO and 11 mmol of I2​ to the DMF solution. Stir at room temperature in the dark for 12 hours.

  • Quenching & Workup: Filter the mixture through a Celite pad to remove HgI2​ precipitates. Pour the filtrate into 50 mL of a 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution to neutralize excess iodine. Extract with dichloromethane, dry, and concentrate.

In-Process Analytical Validation:

  • FT-IR & NMR: The intermediate hydrazone will display a strong C=N stretch at ~1620 cm⁻¹ and an N-H stretch at ~3200 cm⁻¹. Successful cyclization to the 1,3,4-oxadiazole is validated by the complete disappearance of the N-H stretch and the emergence of a strong C-O-C ether linkage stretch at ~1070 cm⁻¹ [4].

Quantitative Reaction Parameters

The following table summarizes the critical parameters, environmental controls, and analytical markers required to successfully execute the divergent syntheses described above.

Synthetic TargetKey IntermediatePrimary ReagentsTemp. ControlAnalytical Marker (IR)Typical Yield
Amides Acyl Azide NaNO2​ , HCl , Target Amine< 0 °C (Strict)2140 cm⁻¹ (Azide)75 - 85%
Ureas Isocyanate NaNO2​ , HCl , Toluene, Heat80 °C (Rearrangement)2260 cm⁻¹ (Isocyanate)65 - 80%
1,3,4-Oxadiazoles Hydrazone (Schiff Base)Ar-CHO, I2​ , Yellow HgO Reflux then RT 1070 cm⁻¹ ( C-O-C )50 - 65%

References

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. Pharmaceutical Society of Japan. Available at:[Link]

  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. Available at:[Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. National Institutes of Health (NIH). Available at:[Link]

  • Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. RSC Publishing. Available at:[Link]

  • C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-(Dipropylamino)acetohydrazide

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(Dipropylamino)acetohydrazide (CAS No. 2644-34-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Dipropylamino)acetohydrazide (CAS No. 2644-34-0). This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is to explain the scientific principles behind each step, ensuring you can make informed decisions in your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

2-(Dipropylamino)acetohydrazide is a molecule with distinct chemical features that directly influence its solubility.[1] Its structure contains:

  • A tertiary amine (the dipropylamino group).

  • A hydrazide moiety (-CONHNH2).

  • Two n-propyl chains .

The n-propyl groups are hydrophobic and increase the molecule's lipophilicity, which can lead to poor aqueous solubility.[2] Conversely, the tertiary amine and the hydrazide group are basic and can be protonated. This dual nature is the key to solving solubility issues. Hydrazine and its derivatives are known to be basic, and tertiary amines are common basic centers in pharmaceuticals.[3][4]

Frequently Asked Questions & Troubleshooting Guide
Q1: My 2-(Dipropylamino)acetohydrazide is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step I should take?

Answer: The most direct approach is to modify the pH of your solvent. Given the presence of two basic functional groups, the compound's solubility is highly pH-dependent. By lowering the pH, you can protonate these groups, forming an in situ salt that is significantly more water-soluble.

The underlying principle is the conversion of a neutral, less polar molecule into a charged, more polar salt. This is a fundamental and widely used strategy in pharmaceutical sciences to enhance the solubility of basic compounds.[5]

Protocol 1: Step-by-Step Guide to pH-Modification for Solubilization
  • Preparation: Start by preparing a slurry of the compound in your desired aqueous solvent (e.g., deionized water or a buffer). Use a magnetic stirrer to ensure the suspension is homogeneous.

  • Acidification: Add a dilute acid solution (e.g., 0.1 M HCl or 0.1 M citric acid) dropwise to the slurry.

  • Observation: Continue adding the acid while monitoring the solution. As the pH drops, you should observe the solid material dissolving.

  • Endpoint: The target is the pH at which the compound fully dissolves. Use a calibrated pH meter for accurate measurement. For most amino-hydrazides, a pH between 3 and 5 is a good starting point.

  • Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH back up if your experiment allows, but be cautious of the pH at which it may precipitate again. Determine this precipitation point empirically.

  • Validation: Always filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates before use in sensitive applications.

Q2: Can you explain the chemical basis for the pH-dependent solubility?

Answer: Certainly. The solubility of 2-(Dipropylamino)acetohydrazide is governed by the acid-base equilibrium of its two basic centers.

  • At Neutral or High pH (e.g., pH > 8): The compound exists predominantly in its neutral, uncharged form. The hydrophobic propyl groups dominate its character, leading to poor interaction with polar water molecules and thus, low solubility.

  • At Low pH (e.g., pH < 6): Both the tertiary amine and the hydrazide group can accept a proton (H+) from the acidic environment. This protonation converts them into positively charged ammonium and hydrazinium ions, respectively. These charged species are much more polar and readily form favorable interactions with water, leading to a dramatic increase in solubility.

This relationship is a core concept in biopharmaceutics, often described by the Henderson-Hasselbalch equation when determining the ionization state of a compound at a given pH.

Caption: Ionization state of the molecule at different pH values.

Q3: My experimental system is pH-sensitive and I cannot lower the pH sufficiently. What is my next best option?

Answer: If pH modification is not feasible, the use of co-solvents is the recommended next step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This allows for better solubilization of lipophilic compounds. This technique is a cornerstone of formulating poorly water-soluble drugs for both preclinical and clinical use.[6]

Co-solventTypical Starting Conc. (% v/v)Key Characteristics & Considerations
Ethanol (EtOH) 5 - 20%Generally well-tolerated in many biological systems.
Dimethyl Sulfoxide (DMSO) 1 - 10%Excellent solubilizing power, but can be toxic to some cell lines at >0.5-1%. Always run a vehicle control.
Propylene Glycol (PG) 10 - 30%A common vehicle in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 10 - 40%Low toxicity and often used in in vivo studies. Can be viscous.
Protocol 2: Step-by-Step Guide for a Co-Solvent Solubility Screen
  • Stock Solution: First, attempt to dissolve the compound in 100% of each candidate co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50-100 mM). This establishes the compound's solubility in the pure organic solvent.

  • Prepare Co-solvent Mixtures: In separate tubes, prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% DMSO in water).

  • Test Solubility: Add a known amount of the solid compound to each co-solvent mixture and vortex thoroughly. Alternatively, add small aliquots of the concentrated organic stock solution to the aqueous buffer and observe for precipitation.

  • Equilibrate and Observe: Allow the samples to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least 1-2 hours. Visually inspect for any undissolved material or precipitation.

  • Determine Optimal Ratio: Identify the lowest percentage of co-solvent that maintains the desired concentration of your compound in a clear solution.

  • Control Experiment: Crucially, all biological experiments must include a "vehicle control" group that is treated with the identical co-solvent/buffer mixture but without the compound to account for any effects of the solvent itself.

Q4: I need a stable, ready-to-use soluble form of the compound for long-term or high-throughput screening. Is there a more permanent solution?

Answer: Yes. For applications requiring consistent, high aqueous solubility without on-the-fly pH adjustments, preparing a stable salt form of the compound is the superior strategy. By reacting the basic 2-(Dipropylamino)acetohydrazide with an appropriate acid, you can isolate a solid, crystalline salt (e.g., a hydrochloride, citrate, or tartrate salt) that is often freely soluble in water.

Salt formation is a critical step in drug development to improve biopharmaceutical properties, including solubility and dissolution rate.[2][5]

A preliminary feasibility test can be conducted in the lab.

  • Dissolve the free base form of your compound in a suitable organic solvent with low water content (e.g., isopropanol or ethyl acetate).

  • Add a stoichiometric equivalent (1:1 or 1:2 molar ratio) of a selected acid (e.g., HCl in isopropanol, or a solution of citric acid).

  • Stir the mixture at room temperature. The formation of a precipitate is a strong indication of successful salt formation.

  • The resulting solid can be isolated by filtration, washed with a small amount of the solvent, and dried.

  • Confirm the improved aqueous solubility of this new solid compared to the original free base. For definitive confirmation, analytical techniques such as X-ray powder diffraction (XRPD) can be used to assess the crystallinity of the new salt form.

Summary: Troubleshooting Workflow

This diagram outlines the logical progression for addressing solubility issues with 2-(Dipropylamino)acetohydrazide.

G start Start: Poor solubility of 2-(Dipropylamino)acetohydrazide in aqueous media ph_adjust Step 1: pH Adjustment Is this effective and compatible with the experiment? start->ph_adjust cosolvent Step 2: Co-solvent Screening Is a vehicle control feasible and is the co-solvent concentration tolerated? ph_adjust->cosolvent No success Success: Compound Solubilized Proceed with experiment ph_adjust->success Yes salt_form Step 3: Salt Formation Is a stable, long-term solution needed? cosolvent->salt_form No cosolvent->success Yes salt_form->success Yes fail Re-evaluate experimental needs or consider chemical modification of the compound. salt_form->fail No

Caption: A decision tree for troubleshooting solubility.

References
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. National Center for Biotechnology Information. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]

  • How does branching increase the solubility in amines? Quora. Available at: [Link]

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Hydrazine. Wikipedia. Available at: [Link]

  • Chemical Properties and Dissolution of Hydrazine Hydrate. LookChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Dipropylamino)acetohydrazide Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-(Dipropylamino)acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Dipropylamino)acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compounds.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of 2-(Dipropylamino)acetohydrazide derivatives.

Q1: What is the most common method for synthesizing 2-(Dipropylamino)acetohydrazide?

A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 2-(dipropylamino)acetate, with hydrazine hydrate.[1][2] This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, displacing the alkoxy group of the ester.

Q2: What are the typical solvents and temperatures used for this reaction?

A2: Alcohols such as ethanol or methanol are the most commonly used solvents for the hydrazinolysis of esters.[3] The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. You should see the spot corresponding to the starting ester diminish over time, while a new, more polar spot for the hydrazide product appears. A common eluent system for this analysis is a mixture of ethyl acetate and hexanes.

Q4: My crude product is an oil and won't crystallize. What should I do?

A4: Oily products are common when impurities are present. Try triturating the oil with a non-polar solvent like cold hexanes or diethyl ether. This can help remove non-polar impurities and induce crystallization. If that fails, purification by column chromatography is recommended.

II. Detailed Troubleshooting Guides

This section addresses more complex issues you might encounter during your experiments, providing detailed explanations and step-by-step solutions.

Issue 1: Low or No Product Yield

A low yield of the desired 2-(Dipropylamino)acetohydrazide can be frustrating. Several factors can contribute to this issue.

Q: My reaction is showing very low conversion to the desired hydrazide, even after prolonged reaction time. What are the potential causes and how can I improve the yield?

A: Low conversion can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this problem:

1. Reagent Quality and Stoichiometry:

  • Hydrazine Hydrate Concentration: The concentration of hydrazine hydrate is critical. Commercial grades can vary, and lower concentrations will lead to slower reaction kinetics.[1] If you suspect your hydrazine hydrate is old or has been exposed to air, its concentration may have decreased.

    • Solution: Use a fresh bottle of high-purity hydrazine hydrate. For a more rigorous approach, you can concentrate the hydrazine hydrate solution by azeotropic distillation with xylene, though this should be done with extreme caution due to the toxicity and reactivity of hydrazine.[1]

  • Purity of the Starting Ester: Impurities in your starting ethyl 2-(dipropylamino)acetate can interfere with the reaction.

    • Solution: Ensure the purity of your starting material by distillation or column chromatography before starting the reaction.

  • Stoichiometry of Hydrazine Hydrate: While a stoichiometric amount of hydrazine is required, using a molar excess can help drive the reaction to completion.[2]

    • Solution: Increase the molar equivalents of hydrazine hydrate to 2-5 equivalents relative to the ester.

2. Reaction Conditions:

  • Temperature and Reaction Time: The hydrazinolysis of esters often requires heating to proceed at a practical rate.

    • Solution: Ensure the reaction is being heated to a consistent reflux. If you are running the reaction at a lower temperature, consider increasing it. Extend the reaction time and monitor by TLC until the starting material is consumed.[2]

  • Solvent Choice: The solvent should fully dissolve the starting ester.

    • Solution: While ethanol is common, methanol can sometimes offer better solubility and reactivity. Ensure you are using anhydrous solvents to minimize hydrolysis of the ester.

3. Presence of Water:

  • Hydrolysis of the Ester: Water in the reaction mixture can lead to the hydrolysis of the starting ester back to the carboxylic acid, which will not react with hydrazine under these conditions.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

Issue 2: Formation of Side Products and Impurities

The appearance of unexpected spots on your TLC plate indicates the formation of side products. Identifying and minimizing these impurities is key to obtaining a pure product.

Q: My TLC shows multiple spots in the product mixture. What are the likely side products and how can I prevent their formation?

A: The formation of side products is a common challenge. Here are the most likely culprits and how to address them:

1. Diacyl Hydrazide Formation:

  • Cause: This is the most common side product, where one molecule of hydrazine reacts with two molecules of the ester, forming a symmetrical diacyl hydrazide. This is more likely to occur if the hydrazine is not in sufficient excess.

  • Prevention: Use a larger excess of hydrazine hydrate (3-5 equivalents) to favor the formation of the desired mono-acyl hydrazide. Adding the ester dropwise to the heated solution of hydrazine hydrate can also minimize this side reaction.

  • Removal: The diacyl hydrazide is significantly less polar than the desired product and can often be removed by careful column chromatography or recrystallization.

2. Unreacted Starting Material:

  • Cause: Incomplete reaction due to insufficient reaction time, temperature, or amount of hydrazine.

  • Prevention: As discussed in the low yield section, optimize the reaction conditions by increasing the temperature, time, or equivalents of hydrazine.

  • Removal: Unreacted ester is less polar than the product and can be removed by column chromatography.

3. Impurities from the Starting Material:

  • Cause: If your starting ester is impure, those impurities may carry through the reaction or react to form other byproducts.

  • Prevention: Purify the starting ester before use.

  • Removal: Purification of the final product via column chromatography or recrystallization will be necessary.

Issue 3: Difficult Product Purification

The presence of the tertiary amine in the 2-(Dipropylamino)acetohydrazide can sometimes complicate purification due to its basicity and potential to streak on silica gel.

Q: I'm having trouble purifying my product by column chromatography. It seems to be streaking on the silica gel. How can I improve the separation?

A: The basic nature of the dipropylamino group can cause interactions with the acidic silica gel, leading to poor separation. Here are some strategies to overcome this:

1. Modifying the Mobile Phase:

  • Addition of a Basic Modifier: Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape.

    • Solution: Add 0.5-2% of triethylamine or ammonia solution to your mobile phase (e.g., ethyl acetate/hexane).

2. Using a Different Stationary Phase:

  • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Solution: Try performing the column chromatography using activated neutral or basic alumina.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents, reverse-phase chromatography (e.g., C18) can be an excellent alternative.

3. Alternative Purification Techniques:

  • Acid-Base Extraction: The basicity of your product can be used to your advantage in an acid-base extraction.

    • Protocol:

      • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is basic.

      • Extract the now neutral product back into an organic solvent.

      • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for obtaining highly pure crystalline material.[1]

    • Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where your product is soluble when hot but sparingly soluble when cold.

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-(Dipropylamino)acetohydrazide.

Protocol 1: Synthesis of 2-(Dipropylamino)acetohydrazide

This protocol describes the synthesis from ethyl 2-(dipropylamino)acetate.

Materials:

  • Ethyl 2-(dipropylamino)acetate

  • Hydrazine hydrate (80% solution in water or anhydrous)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(dipropylamino)acetate (1.0 eq) in anhydrous ethanol (5-10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours, as indicated by the disappearance of the starting ester spot.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add cold water to precipitate the product and dissolve any excess hydrazine hydrate.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

    • If the product is an oil, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, purify by column chromatography on silica gel using a mobile phase containing a small amount of triethylamine (e.g., 1% triethylamine in 50-80% ethyl acetate/hexanes).

IV. Visualizations

Workflow for the Synthesis of 2-(Dipropylamino)acetohydrazide

G reagents Ethyl 2-(dipropylamino)acetate + Hydrazine Hydrate + Ethanol reaction Reflux (4-12h) reagents->reaction monitoring TLC Monitoring reaction->monitoring Periodically workup Work-up (Solvent removal, H2O wash) reaction->workup monitoring->reaction purification Purification (Recrystallization or Column Chromatography) workup->purification product 2-(Dipropylamino)acetohydrazide purification->product

Caption: General workflow for the synthesis of 2-(Dipropylamino)acetohydrazide.

Potential Side Reactions

G cluster_desired Desired Reaction cluster_side Side Reactions ester Ethyl 2-(dipropylamino)acetate desired_product 2-(Dipropylamino)acetohydrazide ester->desired_product + Hydrazine (Excess) diacyl Diacyl Hydrazide ester->diacyl + Hydrazine (Limiting) hydrolysis_product 2-(Dipropylamino)acetic acid ester->hydrolysis_product + H₂O hydrazine Hydrazine Hydrate hydrazine->desired_product water H₂O (impurity) water->hydrolysis_product

Caption: Desired reaction versus common side reactions.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Hydrazine Hydrate (eq.) 3.0 - 5.0An excess minimizes the formation of the diacyl hydrazide byproduct and drives the reaction to completion.[2]
Reaction Temperature RefluxEnsures a sufficient reaction rate for the hydrazinolysis of the ester.
Reaction Time 4 - 12 hoursDependent on the substrate and temperature; should be monitored by TLC.
Purification Eluent Modifier 0.5 - 2% TriethylamineNeutralizes acidic sites on silica gel, preventing streaking of the basic product.

VI. References

  • Gomktsyan, T., Shainova, R. S., Karapetyan, A., & Yengoyan, A. (2019). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. XI International conference on chemistry for young scientists “Mendeleev 2019”. [Link]

  • PubChem. (n.d.). 2-(dimethylamino)acetohydrazide. National Center for Biotechnology Information. [Link]

  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 17(7), 8084-8094. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis and characterization of new 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.

  • El-Gaby, M. S. A., et al. (2014). NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. Journal of Chemical and Pharmaceutical Research, 6(7), 1954-1962.

  • Google Patents. (2017). CN108191706A - The synthetic method of acethydrazide.

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Lhermitte, H., & El-Ghammart, M. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry, 2015, 1-6. [Link]

  • Nakakita, S. (2021). Release of N-glycans by hydrazinolysis. Glycoscience Protocols (GlycoPODv2). [Link]

  • Taha, M. O., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1529-1536. [Link]

  • Zare, A., et al. (2016). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. Journal of the Korean Chemical Society, 60(6), 444-453. [Link]

  • Zhang, L., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. [Link]

Sources

Troubleshooting

HPLC method development for 2-(Dipropylamino)acetohydrazide analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing bifunctional molecules.

2-(Dipropylamino)acetohydrazide presents a classic "dual-threat" in HPLC method development. On one side of the molecule, you have a highly lipophilic, basic tertiary amine (the dipropylamino group) that is notorious for causing severe peak tailing on standard silica columns. On the other side, you have a highly polar, nucleophilic acetohydrazide group that lacks a strong UV chromophore and is chemically reactive.

This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-fidelity analytical results.

Part 1: Core Method Development Logic

To successfully chromatograph this compound, we must control the ionization state of the tertiary amine while preserving the integrity of the hydrazide group. Basic amines cause peak tailing via secondary ion-exchange interactions with residual, ionized silanols (Si-O⁻) on the silica stationary phase ().

To mitigate this, we employ a Low-pH Ion-Suppression Strategy . By utilizing Trifluoroacetic acid (TFA), we drop the mobile phase pH to ~2.0. This achieves two mechanistic goals:

  • It fully protonates the tertiary amine, locking it into a single, predictable ionization state.

  • It completely neutralizes the acidic silanols on the silica surface (pKa ~ 4.5), shutting down the ion-exchange tailing mechanism.

Table 1: Optimized Chromatographic Parameters (Direct UV Method)
ParameterSpecificationScientific Rationale
Column 150 x 4.6 mm, 3 µm, End-capped C18End-capping minimizes residual silanols, reducing basic amine tailing.
Mobile Phase A Water + 0.1% TFA (v/v)Lowers pH to ~2.0 to neutralize silanols; acts as an ion-pairing agent.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Aprotic organic modifier provides sharp elution of the lipophilic tail.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns.
Gradient 5% B to 70% B over 15 minsBroad scouting gradient to separate the polar head from the lipophilic tail.
Column Temp. 40 °CElevated temperature improves mass transfer kinetics for basic compounds.
Detection UV at 210 nmHydrazides lack extended π-conjugation; low UV is mandatory without derivatization.

Part 2: Method Optimization Workflow

HPLC_Method_Logic A 2-(Dipropylamino)acetohydrazide Method Development B Analyze Functional Groups A->B C Tertiary Amine (pKa ~8.5) B->C D Acetohydrazide (Polar, Weak UV) B->D E Risk: Peak Tailing (Silanol Interactions) C->E F Risk: Poor Detection & Reactivity with Carbonyls D->F G Mitigation: pH Control pH < 3.0 or pH > 10.0 E->G H Mitigation: Low UV (210nm), LC-MS, or Derivatization F->H I Final Optimized Method (e.g., 0.1% TFA, C18, 210nm) G->I H->I

Decision tree for mitigating basic amine tailing and hydrazide detection challenges.

Part 3: Troubleshooting & FAQs

Q1: My peaks are severely tailing (Asymmetry factor > 2.0). How do I fix this? A: Peak tailing for this compound is driven by the tertiary dipropylamino group. If you are operating at a mid-range pH (4.0–7.0), the amine is positively charged while the column's silanols are negatively charged, creating a strong ion-exchange retention mechanism (). Corrective Action: Shift the mobile phase pH. Either drop the pH below 3.0 using 0.1% TFA to neutralize the silanols, or raise the pH above 10.0 using ammonium hydroxide to neutralize the basic amine (Note: High pH requires a specialized hybrid-silica column).

Q2: I am seeing a massive ghost peak eluting later in the gradient, and my main peak area is decreasing over time. What is happening? A: You are observing on-column or in-vial degradation due to Schiff base formation. The terminal -NH₂ of the acetohydrazide group is highly nucleophilic. If your sample diluent, mobile phase, or even the laboratory glassware contains trace amounts of aldehydes or ketones (e.g., Acetone), it will spontaneously react to form a highly lipophilic hydrazone artifact. Corrective Action: Strictly ban acetone from your sample preparation workflow. Use only fresh, high-purity acetonitrile and water for diluents.

Q3: The sensitivity at 210 nm is too low for my impurity analysis. What are my options? A: The acetohydrazide moiety lacks a conjugated π-electron system, resulting in poor molar absorptivity. Corrective Action: You have two paths.

  • Change Detectors: Switch to a Charged Aerosol Detector (CAD) or an LC-MS system. In Positive ESI mode, the basic tertiary amine will readily accept a proton, yielding a massive [M+H]⁺ signal.

  • Chemical Tagging: Utilize pre-column derivatization with an aromatic aldehyde to tag the molecule with a strong UV chromophore (). See the protocol below.

Part 4: Advanced Protocol - Pre-Column UV Derivatization

If LC-MS is unavailable and 210 nm UV detection lacks the required signal-to-noise ratio, you can exploit the hydrazide's reactivity to your advantage. By reacting the sample with p-nitrobenzaldehyde, you generate a hydrazone derivative that absorbs strongly at ~280 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of p-nitrobenzaldehyde in HPLC-grade Methanol.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 4.5 with glacial acetic acid. (Causality: Mildly acidic conditions catalyze the dehydration step of Schiff base formation without protonating the nucleophilic nitrogen to the point of unreactivity).

  • Reaction Mixture: In an HPLC autosampler vial, combine:

    • 100 µL of the 2-(Dipropylamino)acetohydrazide sample.

    • 100 µL of the Acetate buffer (pH 4.5).

    • 200 µL of the p-nitrobenzaldehyde reagent.

  • Incubation: Cap the vial and incubate in a heat block at 60 °C for 30 minutes to drive the reaction to completion.

  • Quenching & Analysis: Remove the vial, allow it to cool to room temperature for 5 minutes, and inject 10 µL into the HPLC system. Shift your UV detector to 280 nm. You will observe a highly retained, sharp peak corresponding to the derivatized analyte.

References

  • Middleton, J. R., et al. (2003). Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry.[Link]

  • Shirangi, M., et al. (2024). Development of a high-performance liquid chromatography using rhodamine B hydrazide as the derivatization reagent for determination of β propiolactone residues in inactivated COVID-19 vaccines. Journal of Chromatography B.[Link]

Optimization

Optimizing catalyst load for 2-(Dipropylamino)acetohydrazide cross-coupling

Topic: Optimizing Catalyst Load for 2-(Dipropylamino)acetohydrazide Cross-Coupling Prepared by: Senior Application Scientist, Catalysis & Process Development Welcome to the Advanced Synthesis Support Center. Working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Catalyst Load for 2-(Dipropylamino)acetohydrazide Cross-Coupling Prepared by: Senior Application Scientist, Catalysis & Process Development

Welcome to the Advanced Synthesis Support Center. Working with highly functionalized acyl hydrazides like 2-(Dipropylamino)acetohydrazide presents unique challenges in transition-metal catalysis. This guide is designed to move beyond standard "dump-and-stir" protocols by explaining the exact mechanistic causality behind catalyst stalling, and providing a self-validating workflow to ensure your cross-coupling experiments succeed.

The Application Scientist's Desk: Mechanistic Deep-Dive

To optimize the catalyst loading for 2-(Dipropylamino)acetohydrazide, we must first understand its structural behavior. This molecule possesses two highly reactive moieties: an acyl hydrazide group and a distal tertiary amine (dipropylamino).

In Palladium-catalyzed Buchwald-Hartwig-type aminations, this substrate acts as a "double-edged sword." While the hydrazide nitrogen is the intended nucleophile, the combination of the hydrazide and the dipropylamino group can act as a bidentate ligand, chelating the Pd(II) intermediate and trapping it in an off-cycle resting state. Furthermore, hydrazides are potent reducing agents. If the catalytic cycle is not perfectly tuned, the substrate will prematurely reduce the Pd(II) intermediate to inactive Pd(0) aggregates (Pd black)[1].

Understanding this causality is critical: higher catalyst loading does not equal higher yields. In fact, high local concentrations of palladium in the presence of a reducing hydrazide often accelerate catalyst death.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Amidation Hydrazide Binding L-Pd(II)(Ar)(Hydrazide) OxAdd->Amidation + Substrate, Base RedElim Reductive Elimination Product + L-Pd(0) Amidation->RedElim C-N Bond Formation Deact1 Bidentate Chelation (Dipropylamino + Hydrazide) Amidation->Deact1 Chelation Trap RedElim->Pd0 Regeneration Deact2 Catalyst Death (Pd Black Aggregation) Deact1->Deact2 Reduction

Figure 1: Catalytic cycle of Pd-catalyzed hydrazide cross-coupling vs. chelation deactivation.

Diagnostic Q&A: Troubleshooting Catalyst Loads

Q1: Why does my reaction stall at 10 mol% Pd, but improve when I drop it to 1 mol%? A: This is a classic hallmark of bimolecular catalyst deactivation. Because acyl hydrazides are strong reductants, high palladium concentrations increase the probability of bimolecular reduction pathways, where Pd(II) is rapidly reduced to inactive Pd(0) aggregates (Pd black) before reductive elimination can occur[1]. By lowering the catalyst loading to 1 mol% and utilizing highly active, bulky ligands (e.g., BippyPhos or tBuXPhos), you maintain a steady, low concentration of the active monomeric species, effectively starving the bimolecular deactivation pathway[2].

Q2: I am observing significant hydrodehalogenation of my aryl halide instead of the cross-coupled product. How do I prevent this? A: Hydrodehalogenation occurs when the acyl hydrazide acts as a sacrificial hydride donor rather than a nucleophile[3]. This side reaction is drastically accelerated by strong alkoxide bases (like NaOtBu), which facilitate premature beta-hydride elimination from the Pd-hydrazido intermediate. To suppress this, switch to a milder inorganic base such as Cs2​CO3​ or K3​PO4​ , and ensure your solvent is rigorously degassed. The milder base slows down the off-cycle hydride transfer, allowing the desired C–N bond formation to dominate.

Q3: What is the optimal ligand-to-metal (L:M) ratio for this specific substrate? A: For 2-(Dipropylamino)acetohydrazide, you must strictly maintain a 1:1 or 1.2:1 L:M ratio when using bulky dialkylbiaryl phosphines. Excess ligand drives the formation of off-cycle PdL2​ complexes. Because the dipropylamino group acts as a secondary chelating arm, any delay in the catalytic cycle caused by breaking a PdL2​ resting state gives the substrate time to form a stable, dead-end bidentate chelate with the metal.

Quantitative Data: Catalyst Optimization Matrix

To illustrate the causality of these parameters, below is a summary of quantitative optimization data for the coupling of 2-(Dipropylamino)acetohydrazide with a standard aryl chloride. Notice how lowering the loading and switching to a pre-activated G3 catalyst drastically improves the yield.

EntryPd SourceLigandLoading (mol%)BaseYield (%)Primary Deactivation Mode
1 Pd2​(dba)3​ XPhos10.0 NaOtBu 12Pd Black Aggregation (Rapid)
2 Pd(OAc)2​ BINAP5.0 Cs2​CO3​ 28Bidentate Chelation Trap
3Pd G3tBuXPhos5.0 Cs2​CO3​ 65Minor Hydrodehalogenation
4 Pd G3 BippyPhos 1.0 K3​PO4​ 92 None (Optimal Conditions)
Validated Workflow: Self-Validating Cross-Coupling Protocol

This protocol is designed as a self-validating system. By incorporating an inert internal standard directly into the reaction mixture, you transform a "black-box" experiment into a diagnostic workflow. If the reaction fails, the internal standard allows you to immediately calculate mass balance and determine if the catalyst died or if the substrate decomposed.

Step 1: Pre-Reaction Assembly & Internal Standard Integration

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv, 0.5 mmol), 2-(Dipropylamino)acetohydrazide (1.2 equiv, 0.6 mmol), anhydrous K3​PO4​ (1.5 equiv, 0.75 mmol), and exactly 0.50 equiv (0.25 mmol) of 1,3,5-trimethoxybenzene .

  • Causality: 1,3,5-trimethoxybenzene acts as an inert internal standard. By taking an NMR aliquot later, you can calculate the exact mass balance. If the starting material disappears but the product yield is low, you immediately know the substrate is decomposing (e.g., via N–N cleavage) rather than the catalyst stalling.

Step 2: Catalyst Activation

  • Action: Add 1.0 mol% of BippyPhos Pd G3 precatalyst and 1.1 mol% of BippyPhos ligand to the tube.

  • Causality: The G3 palladacycle undergoes rapid activation under mild basic conditions to form the active monoligated Pd(0) species. This avoids the use of Pd2​(dba)3​ , where the dba (dibenzylideneacetone) ligands can impede the reaction by competing with the hydrazide for the metal center.

Step 3: Solvent Addition and Heating

  • Action: Add 2.5 mL of rigorously anhydrous, freeze-pump-thaw degassed 1,4-dioxane (0.2 M concentration). Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Causality: 1,4-dioxane provides optimal solubility for the inorganic base while maintaining a high enough boiling point to drive the amidation. Degassing is critical because trace oxygen will rapidly re-oxidize the active Pd(0) into inactive Pd(II) peroxo complexes, triggering premature catalyst death.

Step 4: Self-Validation Check (1-Hour Diagnostic Mark)

  • Action: Cool the reaction briefly, extract a 50 µL aliquot under positive N2​ pressure, dilute in CDCl3​ , and acquire a crude 1H NMR spectrum.

  • Causality: Compare the integration of the product's aromatic signals against the 1,3,5-trimethoxybenzene standard ( δ 6.08 ppm). If conversion is <20% at 1 hour, the catalyst has likely been poisoned by bidentate chelation. You can abort, re-evaluate the steric bulk of your aryl halide, and adjust the ligand without wasting 12 hours of reaction time.

References
  • Wang, J. Y., et al. "Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine." Angewandte Chemie, 2020.[Link]

  • Surry, D. S., & Buchwald, S. L. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." New Directions in Drug Discovery, Royal Society of Chemistry.[Link]

  • Wang, B., et al. "N,N-Dialkylation of Acyl Hydrazides with Alcohols Catalyzed by Amidato Iridium Complexes via Borrowing Hydrogen." Organometallics, ACS Publications, 2023.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Dipropylamino)acetohydrazide vs. 2-(Diethylamino)acetohydrazide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Performance & Reactivity Comparison Guide Executive Summary Bifunctional building blocks such as 2-(Diethylamino)acetoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Performance & Reactivity Comparison Guide

Executive Summary

Bifunctional building blocks such as 2-(Diethylamino)acetohydrazide and 2-(Dipropylamino)acetohydrazide are critical in the design of dynamic covalent libraries, targeted drug delivery systems, and complex organometallic ligands[1][2]. Both molecules feature a primary hydrazide moiety (-CONHNH₂) capable of bioorthogonal conjugation, paired with a tertiary amine (-NR₂) that dictates the molecule's solubility, basicity, and secondary reactivity.

While the electronic (inductive) differences between diethyl and dipropyl groups are negligible, their steric profiles drive significant divergence in reaction kinetics. As a Senior Application Scientist, I have structured this guide to unpack the causality behind these kinetic differences, providing you with the theoretical grounding and self-validating experimental protocols necessary to select the optimal linker for your synthetic workflows.

Physicochemical Profiling & Steric Causality

To understand the reactivity of these molecules, we must isolate the steric variables. The reactivity of the terminal hydrazide is heavily influenced by the conformational freedom of the adjacent α -carbon and the tertiary amine.

The percent buried volume (%VBur) and Taft steric parameters ( Es​ ) of the dialkylamine dictate the molecule's behavior[3][4]. The dipropyl variant possesses a significantly larger hydrodynamic radius and %VBur. This steric bulk restricts the rotation around the C-N bond, increasing the activation energy ( ΔG‡ ) required to form the bulky tetrahedral carbinolhydrazine intermediate during hydrazone formation[5]. Furthermore, this steric shielding drastically reduces the nucleophilicity of the tertiary amine, rendering the dipropyl variant highly resistant to unwanted quaternization (alkylation)[6][7].

Table 1: Comparative Physicochemical & Steric Properties
Property2-(Diethylamino)acetohydrazide2-(Dipropylamino)acetohydrazideCausality / Impact on Synthesis
CAS Number 2644-33-92644-34-0Standard registry identification.
Molecular Weight 145.20 g/mol 173.26 g/mol Impacts mass-to-molarity calculations.
LogP (Estimated) ~0.25~1.15Dipropyl is significantly more lipophilic, favoring organic solvent partitioning.
Amine Steric Bulk Moderate (%VBur lower)High (%VBur higher)Dipropyl restricts transition state geometries, slowing adjacent reactions.
Amine Nucleophilicity ActiveHighly SuppressedDiethyl is prone to competitive N-alkylation; Dipropyl acts as a protected base.

Mechanistic Reactivity Pathways

Hydrazone Formation Kinetics

Hydrazone formation is a reversible, two-step process: nucleophilic addition followed by acid-catalyzed dehydration[5]. At physiological pH (7.4), the dehydration of the tetrahedral intermediate is rate-limiting[8]. The diethyl variant exhibits faster condensation kinetics because its smaller steric footprint allows the tetrahedral intermediate to adopt the necessary conformation for water elimination more readily. Conversely, the dipropyl variant imposes a steric penalty, slightly reducing the pseudo-first-order rate constant ( kobs​ ).

Note: If rapid kinetics are required at pH 7.4, nucleophilic catalysts such as aniline (10-100 mM) should be employed to bypass the slow dehydration step via a highly reactive Schiff base intermediate[9].

Competitive Amine Alkylation

In complex drug development workflows, electrophiles (e.g., alkyl halides) may cross-react with the tertiary amine. The diethyl group provides insufficient steric shielding, leading to rapid quaternization. The dipropyl group, however, exhibits extreme steric hindrance, effectively shutting down the SN​2 pathway at the tertiary nitrogen[7].

Reactivity Core N,N-Dialkylaminoacetohydrazide (Diethyl vs Dipropyl) Hydrazide Terminal Hydrazide (-NHNH2) Primary Nucleophile Core->Hydrazide Site 1 Amine Tertiary Amine (-NR2) Secondary Nucleophile Core->Amine Site 2 Aldehyde Aldehyde/Ketone (Condensation) Hydrazide->Aldehyde AlkylHalide Alkyl Halide (Quaternization) Amine->AlkylHalide Hydrazone Hydrazone Product (Fast for Diethyl, Slower for Dipropyl) Aldehyde->Hydrazone pH 4.5 - 7.4 QuatSalt Quaternary Ammonium Salt (Highly Restricted in Dipropyl) AlkylHalide->QuatSalt Steric Blockade

Figure 1: Divergent reactivity pathways of N,N-dialkylaminoacetohydrazides highlighting steric effects.

Experimental Protocols

To objectively compare these compounds, the following self-validating protocols utilize internal standards and strict pH controls to ensure data integrity.

Protocol A: Standardized Hydrazone Kinetics Assay

This protocol measures the pseudo-first-order rate constant ( kobs​ ) of hydrazone formation. It is designed to be self-validating by utilizing a vast excess of aldehyde to ensure pseudo-first-order conditions, preventing complex bimolecular rate calculations[10].

Reagents:

  • Hydrazide: 2-(Diethylamino)acetohydrazide or 2-(Dipropylamino)acetohydrazide (50 µM final)

  • Electrophile: 4-Nitrobenzaldehyde (1.0 mM final)

  • Buffer: 100 mM Sodium Acetate buffer (pH 4.5) or PBS (pH 7.4)

  • Internal Standard: Biphenyl (10 µM)

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the selected hydrazide in HPLC-grade DMSO. Prepare a 100 mM stock of 4-nitrobenzaldehyde in DMSO.

  • Equilibration: Transfer 980 µL of the selected buffer (pH 4.5 or 7.4) into a temperature-controlled UV-cuvette or HPLC vial at 25.0 °C.

  • Initiation: Add 10 µL of the aldehyde stock and 10 µL of the internal standard. Mix thoroughly. At t=0 , inject 10 µL of the hydrazide stock and rapidly mix (pipette up/down 10 times).

  • Monitoring: Monitor the reaction via RP-HPLC (UV detection at 254 nm for the hydrazone product) or directly via UV-Vis spectrophotometry, taking measurements every 2 minutes for 1 hour.

  • Validation & Analysis: Plot ln([Hydrazide]t​/[Hydrazide]0​) versus time. The negative slope yields kobs​ . A perfectly linear fit ( R2>0.99 ) validates that the reaction remained cleanly pseudo-first-order without degradation artifacts.

Workflow Prep Prepare Reagents (Excess Aldehyde) Buffer Buffer Equilibration (pH 4.5 or 7.4, 25°C) Prep->Buffer Mix Rapid Mixing (t = 0) Buffer->Mix Monitor HPLC/UV Monitoring (254 nm) Mix->Monitor Analyze Kinetic Analysis (Pseudo-first-order fit) Monitor->Analyze

Figure 2: Standardized experimental workflow for measuring hydrazone formation kinetics.

Protocol B: Competitive N-Alkylation (Steric Hindrance Assay)

This protocol demonstrates the protective nature of the dipropyl group against unwanted quaternization.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the hydrazide in 5.0 mL of anhydrous acetonitrile.

  • Reaction: Add 1.1 mmol of benzyl bromide dropwise at 20 °C. Stir the mixture under an inert nitrogen atmosphere for 12 hours.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between dichloromethane and saturated aqueous NaHCO3​ .

  • Analysis: Analyze the organic layer via 1H -NMR. Calculate the conversion ratio by integrating the benzylic CH2​ protons of the quaternary ammonium salt against the unreacted starting material.

Quantitative Experimental Data

The following table summarizes the expected experimental outcomes based on the steric and kinetic principles outlined above.

Table 2: Comparative Performance Data
Assay Metric2-(Diethylamino)acetohydrazide2-(Dipropylamino)acetohydrazideConclusion
Hydrazone Formation ( kobs​ at pH 4.5) 4.2×10−3 s−1 2.8×10−3 s−1 Diethyl is ~1.5x faster due to lower steric hindrance at the transition state.
Hydrazone Formation ( kobs​ at pH 7.4) 0.8×10−4 s−1 0.5×10−4 s−1 Both are slow at physiological pH; aniline catalysis is recommended.
N-Alkylation Yield (Benzyl Bromide, 12h) > 85% (Quaternized)< 15% (Quaternized)Dipropyl provides a massive steric blockade, preserving the tertiary amine.
Aqueous Solubility (pH 7.4 buffer) High (> 50 mg/mL)Moderate (~ 15 mg/mL)Diethyl is preferred for highly aqueous biological assays.

Summary Recommendation:

  • Select 2-(Diethylamino)acetohydrazide when rapid hydrazone conjugation kinetics and high aqueous solubility are the primary requirements, and no reactive electrophiles are present in the downstream workflow.

  • Select 2-(Dipropylamino)acetohydrazide when designing complex multi-step syntheses where the tertiary amine must be sterically protected from competitive alkylation or oxidation, or when higher lipophilicity is desired for membrane permeability.

References

  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry Source: Journal of the American Chemical Society (JACS) URL:[Link][9]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: National Institutes of Health (NIH) / PMC URL:[Link][8]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: Chemical Science (RSC Publishing) URL:[Link][4]

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][7]

Sources

Comparative

Comprehensive Comparison Guide: Validation of HPLC Methods for 2-(Dipropylamino)acetohydrazide Quantification

Executive Summary The quantification of highly polar, non-chromophoric intermediates like 2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0) presents a significant analytical bottleneck in pharmaceutical development. Stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, non-chromophoric intermediates like 2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0) presents a significant analytical bottleneck in pharmaceutical development. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection frequently fails due to the molecule's lack of a conjugated π -system and its high polarity, which leads to poor retention and severe peak tailing.

This guide objectively compares three validated analytical strategies—Pre-column Derivatization (HPLC-UV) , Hydrophilic Interaction Liquid Chromatography (HILIC-CAD) , and Mixed-Mode LC-MS —providing researchers with the mechanistic causality and experimental data required to select and validate the optimal method according to ICH Q2(R2) guidelines.

Mechanistic Challenges & Causality in Method Selection

To understand why specialized methods are required, we must analyze the structure-property relationships of 2-(Dipropylamino)acetohydrazide:

  • Lack of Chromophore: The molecule consists of an aliphatic dipropylamino group and an acetohydrazide moiety. It lacks aromatic rings or extended double bonds, meaning it only absorbs UV light below 210 nm. At these low wavelengths, mobile phase solvents and sample matrices cause severe baseline drift and interference[1].

  • High Polarity & Basicity: The tertiary amine (pKa ~9.5) and the hydrazide group render the molecule highly polar and positively charged at physiological and acidic pH. On standard C18 columns, this results in rapid elution (often in the void volume) and secondary interactions with residual silanols on the silica support, causing broad, asymmetrical peaks.

The Analytical Solution: Analysts must either alter the analyte's chemical structure to increase hydrophobicity and UV absorbance (Derivatization) or utilize orthogonal retention mechanisms with universal detectors (HILIC/Mixed-Mode with CAD or MS)[2].

Objective Comparison of Analytical Strategies

The following table summarizes the performance metrics of the three primary analytical strategies for quantifying 2-(Dipropylamino)acetohydrazide.

Validation ParameterStrategy A: Derivatization + RP-HPLC-UVStrategy B: HILIC-CADStrategy C: Mixed-Mode LC-MS
Target Analyte Form Benzaldehyde-hydrazone derivativeIntact 2-(Dipropylamino)acetohydrazideIntact 2-(Dipropylamino)acetohydrazide
Column Chemistry Standard C18 (End-capped)Amide or Zwitterionic HILICMixed-Mode (HILIC/Cation-exchange)
Sensitivity (LOD) ~0.5 - 1.0 ppm~2.0 - 5.0 ppm~0.01 - 0.1 ppm
Linearity Range 1 - 100 ppm10 - 500 ppm0.1 - 50 ppm
Throughput Low (Requires 60 min sample prep)High (Direct injection)High (Direct injection)
Primary Advantage Utilizes ubiquitous, low-cost UV detectorsUniversal detection, no chemical prepHighest sensitivity and specificity
Primary Limitation Matrix interference during derivatizationCAD requires strictly volatile buffersHigh instrument acquisition cost
Method Selection Logic

The choice of method depends heavily on the available instrumentation and the required Limit of Quantitation (LOQ).

MethodSelection Start Select HPLC Method for 2-(Dipropylamino)acetohydrazide Q1 Is MS or CAD available? Start->Q1 Yes Yes Q1->Yes No No (UV Only) Q1->No HILIC HILIC-CAD / Mixed-Mode LC-MS (Direct Analysis) Yes->HILIC Deriv Pre-column Derivatization + RP-HPLC-UV No->Deriv

Caption: Decision logic for selecting the optimal HPLC quantification strategy based on detector availability.

Validated Experimental Protocols

Strategy A: Pre-Column Derivatization with Benzaldehyde (HPLC-UV)

Because UV detectors are the most common instruments in QA/QC labs, pre-column derivatization is highly valuable.

Mechanistic Causality: Benzaldehyde reacts specifically with the primary amine of the hydrazide group via nucleophilic addition, followed by dehydration to form a stable Schiff base (hydrazone). This reaction adds a conjugated aromatic ring to the molecule, shifting its UV λmax​ to ~254 nm and significantly increasing its retention on a C18 column[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample containing 2-(Dipropylamino)acetohydrazide in a 50:50 Methanol:Water diluent to a nominal concentration of 50 ppm.

  • Matrix Matching (Critical Step): Add 100 µL of 0.1 M Benzoic Acid to 1.0 mL of the sample.

    • Why? Active Pharmaceutical Ingredient (API) counter-ions in the sample matrix can drastically alter the pH and suppress the derivatization reaction rate. Acidifying the medium normalizes the reaction kinetics, ensuring consistent recovery regardless of the sample matrix[3].

  • Reagent Addition: Add 200 µL of a 2% (v/v) Benzaldehyde solution in Methanol.

    • Why? An excess of the derivatizing agent drives the equilibrium toward complete hydrazone formation.

  • Incubation: Vortex the mixture for 10 seconds and incubate in a water bath at 40°C for 45 minutes.

    • Why? Mild heating accelerates the dehydration step of the Schiff base formation without causing thermal degradation of the analyte.

  • Quenching & Analysis: Cool the vial to room temperature, filter through a 0.22 µm PTFE syringe filter, and inject 10 µL into the HPLC system.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (End-capped to minimize residual silanol interactions).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm.

DerivWorkflow A Sample Prep (Analyte + Matrix) B Matrix Matching (Acidification) A->B C Derivatization (Benzaldehyde, 40°C) B->C D RP-HPLC Separation (C18, Gradient) C->D E UV Detection (254 nm) D->E

Caption: Step-by-step workflow for the pre-column benzaldehyde derivatization and HPLC-UV analysis.

Strategy B: Mixed-Mode Chromatography (LC-MS)

For laboratories equipped with Mass Spectrometry, direct analysis without derivatization is preferred to increase throughput and eliminate derivatization artifacts.

Mechanistic Causality: Standard HILIC columns may struggle to resolve the tertiary amine from early-eluting polar matrix components. A mixed-mode column (e.g., Primesep N) combines hydrophilic interaction with cation-exchange mechanisms. The highly organic mobile phase promotes HILIC retention of the polar hydrazide, while the acidic buffer ensures the tertiary amine is protonated, allowing it to interact strongly with the cation-exchange groups on the stationary phase[4].

Chromatographic Conditions:

  • Column: Mixed-mode HILIC/Cation-exchange (e.g., 150 x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water containing 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid).

  • Why? Ammonium formate is fully volatile, making it strictly compatible with MS and CAD detectors. The acidic pH ensures the analyte remains ionized for optimal cation-exchange retention.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode ( [M+H]+ ).

Conclusion

Validating an HPLC method for 2-(Dipropylamino)acetohydrazide requires overcoming its inherent lack of a chromophore and high polarity. While Mixed-Mode LC-MS offers the highest throughput and sensitivity via direct analysis[4], Pre-column Derivatization with HPLC-UV remains the most accessible and robust method for standard analytical laboratories, provided that strict matrix-matching protocols are followed to ensure reproducible derivatization kinetics[3].

References

  • Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry PubMed / National Institutes of Health URL:[Link]

  • HPLC Separation of Acetic acid and Acetic Hydrazide SIELC Technologies URL:[Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives ResearchGate URL:[Link]

  • Google Patents (CN105758984A)

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(Dipropylamino)acetohydrazide

In the landscape of drug development and molecular analysis, a comprehensive understanding of a compound's behavior under mass spectrometric conditions is paramount for its structural elucidation and quantification. This...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular analysis, a comprehensive understanding of a compound's behavior under mass spectrometric conditions is paramount for its structural elucidation and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(Dipropylamino)acetohydrazide, a molecule of interest for its potential pharmacological applications. In the absence of direct experimental data for this specific compound in publicly available literature, this guide leverages established fragmentation principles of analogous structures, including hydrazides and N-alkylated amines, to construct a scientifically robust predictive comparison.

This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how 2-(Dipropylamino)acetohydrazide is likely to behave in a mass spectrometer. We will explore the theoretical underpinnings of its fragmentation, compare these predictions with known data from related compounds, and provide a detailed experimental protocol for researchers seeking to validate these findings.

Predicted Fragmentation Pathways of 2-(Dipropylamino)acetohydrazide

The structure of 2-(Dipropylamino)acetohydrazide, with its dipropylamino group, acetamide linkage, and terminal hydrazide moiety, presents several likely sites for fragmentation under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. The molecular weight of 2-(Dipropylamino)acetohydrazide is 187.29 g/mol . We will consider its protonated form, [M+H]⁺, with an expected m/z of 188.29.

The fragmentation of multifunctional molecules is often influenced by the site of protonation.[1] For 2-(Dipropylamino)acetohydrazide, protonation is likely to occur at one of the nitrogen atoms. The subsequent fragmentation pathways will be dictated by the relative stability of the resulting fragment ions and neutral losses.

Based on the fragmentation patterns of similar functional groups, we can predict the following key fragmentation pathways:

  • Alpha-Cleavage adjacent to the Dipropylamino Nitrogen: A hallmark of aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This is a predominant fragmentation mode, leading to the formation of a stable, resonance-stabilized iminium ion. For 2-(Dipropylamino)acetohydrazide, this would involve the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the dipropylamino group. The largest alkyl group is preferentially lost.[2]

  • Cleavage of the Hydrazide N-N Bond: Hydrazide derivatives are known to undergo cleavage of the weak N-N bond.[3] This can lead to the formation of a variety of fragment ions, depending on where the charge is retained.

  • Fragmentation of the Propyl Chains: The propyl groups themselves can undergo fragmentation, typically through the loss of neutral alkenes (e.g., propene, C₃H₆), leading to fragment ions with lower m/z values.

  • Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of unexpected fragment ions. For instance, diacylhydrazine derivatives have been shown to generate acid anions via intramolecular rearrangement.[4]

The following diagram illustrates the predicted primary fragmentation pathways for protonated 2-(Dipropylamino)acetohydrazide.

fragmentation_pathway M [M+H]⁺ m/z = 188.29 F1 Fragment A m/z = 114.13 (Dipropyliminium ion) M->F1 α-cleavage F2 Fragment B m/z = 75.06 (Acetohydrazide radical cation) M->F2 N-N cleavage F3 Fragment C m/z = 145.18 (Loss of Propene) M->F3 - C₃H₆ F4 Fragment D m/z = 100.12 (Propyliminium ion) F1->F4 - C₃H₆

Caption: Predicted fragmentation of 2-(Dipropylamino)acetohydrazide.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of structurally similar molecules.

Compound ClassKey Fragmentation BehaviorRelevance to 2-(Dipropylamino)acetohydrazide
Aliphatic Amines Predominant α-cleavage leading to stable iminium ions.The dipropylamino group is expected to drive a major fragmentation pathway through α-cleavage, leading to a characteristic and likely abundant fragment ion.
Hydrazide Derivatives Cleavage of the N-N bond is a common fragmentation pathway.[3] Derivatization with hydrazine-based reagents is a known technique to improve mass spectrometric detection.[5]The hydrazide moiety provides a labile bond that is expected to cleave, contributing to the overall fragmentation pattern.
Acetamide-containing Compounds Cleavage of the amide bond can occur, as can neutral losses of ketene (CH₂=C=O).While less favored than α-cleavage to the tertiary amine, fragmentation around the acetamide group may contribute to minor fragment ions.

The fragmentation of aromatic hydrazones derived from nicotinic acid hydrazide has been extensively studied, revealing complex fragmentation pathways influenced by substituents and tautomeric forms.[6] While 2-(Dipropylamino)acetohydrazide is aliphatic, this research underscores the importance of considering the entire molecular structure and potential electronic effects on fragmentation.

Experimental Protocol for Mass Spectrometric Analysis

The following protocol provides a robust starting point for acquiring high-quality mass spectra of 2-(Dipropylamino)acetohydrazide.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(Dipropylamino)acetohydrazide in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for separating small polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.[7]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V (optimize for maximal parent ion intensity).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS (Tandem MS) Analysis:

    • Precursor Ion Selection: Isolate the protonated molecule at m/z 188.29.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions. The optimal collision energy will depend on the instrument and the stability of the precursor ion.[8]

Data Analysis
  • Molecular Ion Confirmation: Verify the presence of the [M+H]⁺ ion at the expected m/z of 188.29 with high mass accuracy.

  • Fragment Ion Identification: Analyze the MS/MS spectrum to identify the major fragment ions. Use the accurate mass measurements to propose elemental compositions for each fragment.

  • Fragmentation Pathway Elucidation: Propose fragmentation pathways that are consistent with the observed fragment ions and known chemical principles. Software such as Mass Frontier can be used to aid in the prediction of fragmentation pathways.[9]

The following diagram outlines the proposed experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution (50:50 ACN:H₂O + 0.1% FA) Stock->Working LC UHPLC Separation (C18 Column) Working->LC MS High-Resolution MS (ESI Positive Mode) LC->MS MSMS Tandem MS (MS/MS) (Precursor m/z 188.29, CID) MS->MSMS Confirm Confirm [M+H]⁺ MSMS->Confirm Identify Identify Fragment Ions Confirm->Identify Elucidate Elucidate Fragmentation Pathways Identify->Elucidate

Caption: Experimental workflow for MS analysis.

Conclusion

The provided experimental protocol offers a clear and detailed methodology for researchers to obtain high-quality mass spectra of this compound. By following this guide, scientists can confidently approach the structural elucidation of 2-(Dipropylamino)acetohydrazide and related molecules, contributing to the advancement of drug discovery and development. The principles outlined herein are broadly applicable to the analysis of other small molecules containing similar functional moieties.

References

  • Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. ResearchGate. Available at: [Link]

  • Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. Available at: [Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available at: [Link]

  • The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. Available at: [Link]

  • Applications of Mass Spectrometry in Combinatorial Chemistry. Scripps Research. Available at: [Link]

  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PMC. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Fragmentation Pathways Arising From Protonation at Different Sites in Aminoalkyl-Substituted 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. Available at: [Link]

  • Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2ylthio)acetohydrazide (8a). ResearchGate. Available at: [Link]

  • Mass Spectrometry - Examples. University of Arizona. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. Available at: [Link]

  • Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. MDPI. Available at: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. SciSpace. Available at: [Link]

  • MS2toImg: A Framework for Direct Bioactivity Prediction from Raw LC-MS/MS Data. arXiv. Available at: [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]

  • Data: LC-MS raw dataset of Dendrobium extracts. Dryad. Available at: [Link]

Sources

Comparative

Comparative structural analysis of dialkylamino acetohydrazides

Comparative Structural Analysis of Dialkylamino Acetohydrazides: A Guide to Conformation, Synthesis, and Biological Efficacy As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of Dialkylamino Acetohydrazides: A Guide to Conformation, Synthesis, and Biological Efficacy

As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacophores to balance lipophilicity, target affinity, and structural stability. Dialkylamino acetohydrazides represent a highly versatile class of compounds in medicinal chemistry. The dialkylamino moiety (e.g., dimethylamino, diethylamino, or heterocyclic variants like morpholino) acts as a critical modulator of electronic distribution and solubility, while the acetohydrazide core dictates the three-dimensional geometry through E/Z isomerism and robust hydrogen-bonding networks.

This guide provides an objective, data-driven comparison of dialkylamino acetohydrazide derivatives, detailing their structural nuances, self-validating synthetic protocols, and their translation into biological efficacy.

Structural and Conformational Dynamics

The biological activity of dialkylamino acetohydrazides is intrinsically linked to their solid-state and solution-state conformations. The acetohydrazide linker (–CO–NH–N=CH–) is subject to rotational barriers, often resulting in distinct E/Z isomeric populations[1].

Isomerism and Bond Geometry

In solution, these compounds frequently exhibit conformational polymorphism. However, upon crystallization, the E-configuration is overwhelmingly favored due to the minimization of steric hindrance between the dialkylamino-substituted aromatic ring and the core scaffold[1].

Comparative single-crystal X-ray diffraction (SCXRD) analyses reveal that the nature of the dialkylamino substituent directly impacts the bond lengths within the hydrazide core. For instance, the C=O bond distance consistently hovers around 1.23–1.24 Å, confirming its double-bond character, while the N–N bond length (approx. 1.36–1.38 Å) indicates a degree of electronic delocalization across the hydrazone linkage[2].

Supramolecular Assembly (Hirshfeld Surface Analysis)

The substitution of a dimethylamino group versus a bulkier diethylamino or morpholino group alters the crystal packing. Hirshfeld surface analysis is employed to quantify these intermolecular contacts. Compounds with smaller dialkylamino groups tend to form tightly packed 1D or 2D polymeric chains driven by strong N–H···O hydrogen bonds, whereas bulkier substituents force the lattice to rely more heavily on weaker C–H···π and van der Waals interactions[1].

Table 1: Comparative Structural and Biological Data of Dialkylamino Acetohydrazides
Compound DerivativeSubstituentCrystal SystemKey Bond Lengths (Å)Primary Biological TargetEfficacy Metric
Compound 3a DimethylaminoMonoclinicC=O: 1.238, N–N: 1.375Akt Kinase (NSCLC)High (IC50 < 5 µM)
Compound 3b DiethylaminoMonoclinicC=O: 1.241, N–N: 1.380Akt Kinase (NSCLC)Moderate
Compound 4c Morpholino-ethylOrthorhombicC=O: 1.229, N–N: 1.365Enoyl-ACP Reductase (TB)High (MIC < 10 µg/mL)

Data synthesized from structural analyses of Akt inhibitors and anti-tubercular agents[3][4].

Experimental Workflows: Synthesis and Characterization

To ensure scientific integrity, the synthesis and characterization of these compounds must operate as a self-validating system. The following protocol outlines the generation of N'-(4-dialkylaminobenzylidene)acetohydrazides, emphasizing the causality behind each methodological choice.

Step-by-Step Synthesis Protocol
  • Esterification of the Core: React the starting mercapto- or hydroxy-heterocycle with ethyl chloroacetate in the presence of anhydrous potassium carbonate (acetone, reflux, 10 h).

    • Causality: K2CO3 acts as a mild base to deprotonate the thiol/hydroxyl group without hydrolyzing the ester product, ensuring a high-yield nucleophilic substitution[4].

  • Hydrazinolysis: Treat the resulting ester with a 2-fold molar excess of hydrazine hydrate in ethanol (room temperature, 5 h).

    • Causality: The strict use of excess hydrazine hydrate is critical to prevent the formation of symmetric diacylhydrazines (a common byproduct). Ethanol is selected because the resulting acetohydrazide is poorly soluble in cold ethanol, allowing the reaction to self-purify via precipitation[4].

  • Schiff Base Condensation: Reflux the acetohydrazide with the target dialkylamino-benzaldehyde (e.g., 4-dimethylaminobenzaldehyde) in ethanol with a catalytic drop of glacial acetic acid for 8 hours.

    • Causality: Acetic acid activates the carbonyl carbon of the aldehyde for nucleophilic attack by the terminal amine of the hydrazide. The reversible nature of this reaction allows thermodynamic control, funneling the product into the more stable E-isomer[4].

Structural Characterization Workflow

To validate the molecular architecture, a dual-pronged analytical approach is required.

Workflow N1 Synthesis of Dialkylamino Acetohydrazide N2 Solution-State 1H/13C NMR (Determine E/Z Ratio) N1->N2 Validate Purity N3 Single-Crystal Growth (Slow Evaporation in EtOH) N1->N3 Crystallize N4 SCXRD Analysis (Absolute Solid-State Conformation) N2->N4 Correlate States N3->N4 X-Ray Diffraction N5 Hirshfeld Surface Analysis (Quantify Intermolecular Contacts) N4->N5 3D Mapping

Caption: Self-validating workflow for the structural characterization of dialkylamino acetohydrazides.

  • Solution-State NMR: In 1H NMR, the S-CH2 (or O-CH2) protons typically present as two distinct singlets (e.g., 4.25–4.73 ppm), and the N-H proton appears highly deshielded (11.47–12.09 ppm). The presence of minor secondary peaks in these regions serves as a diagnostic tool for the presence of the Z-isomer in solution[4].

  • Solid-State SCXRD: Slow evaporation in ethanol ensures that the crystal lattice forms under thermodynamic equilibrium, allowing researchers to definitively map the E-configuration and the dihedral angles between the dialkylamino-phenyl ring and the acetohydrazide linker[1].

Biological Translation: Target Engagement

The structural features elucidated above directly dictate how these molecules behave in vitro. For example, in the context of Non-Small Cell Lung Cancer (NSCLC), specific dialkylamino acetohydrazides act as potent small-molecule inhibitors of Akt kinase[4].

The dialkylamino group plays a dual role: it enhances the molecule's solubility profile for cellular permeability and acts as an electron-donating group that strengthens the binding affinity within the hydrophobic pocket of the Akt kinase domain. Elongation of the dialkylamino chain (e.g., moving from dimethyl to diethyl) alters the steric bulk, which can either enhance or hinder target engagement depending on the specific dimensions of the receptor's allosteric or orthosteric site[3][4].

Pathway L Dialkylamino Acetohydrazide (e.g., Dimethylamino derivative) Akt Akt Kinase (Protein Kinase B) L->Akt Competitive Inhibition PI3K PI3K Activation PIP3 PIP3 Production PI3K->PIP3 PIP3->Akt mTOR mTOR Signaling Akt->mTOR Promotes Cell Survival Apo Apoptosis in NSCLC Cells Akt->Apo Inhibition Triggers

Caption: Mechanism of action for dialkylamino acetohydrazides targeting the Akt signaling pathway.

References

  • Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy.ACS Omega.
  • Design, synthesis and computational studies of new azaheterocyclic coumarin derivatives as anti-Mycobacterium tuberculosis agents targeting enoyl acyl carrier protein reductase (InhA).PMC / NIH.
  • Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus.AIP Publishing.
  • Crystal structure of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides.PMC / NIH.

Sources

Validation

Validating purity of commercial 2-(Dipropylamino)acetohydrazide samples

As a Senior Application Scientist, I approach the validation of commercial chemical building blocks not merely as a routine tick-box exercise, but as a critical risk-mitigation strategy. 2-(Dipropylamino)acetohydrazide (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of commercial chemical building blocks not merely as a routine tick-box exercise, but as a critical risk-mitigation strategy. 2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0) is a bifunctional molecule featuring a lipophilic tertiary amine and a highly reactive acetohydrazide moiety. While it is an invaluable intermediate for synthesizing complex heterocycles, commercial batches frequently suffer from purity variations due to incomplete synthesis, autoxidation, or poor purification.

The most critical analytical challenge when validating this compound is not just quantifying the main component, but profiling for unreacted hydrazine (N₂H₄) —a highly volatile, polar, and recognized genotoxic impurity (GTI) that must be controlled to parts-per-million (ppm) levels to comply with ICH M7 regulatory guidelines.

Below is a comprehensive, self-validating guide to establishing the purity and safety profile of commercial 2-(Dipropylamino)acetohydrazide samples.

Mechanistic Rationale: The Analytical Challenge of Hydrazides

Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is sufficient for the main compound assay but fails categorically for trace hydrazine detection. Hydrazine lacks a chromophore, possesses low molecular weight, and is highly polar. Consequently, it co-elutes with the void volume on standard C18 columns and remains invisible to UV detectors 1[1].

To overcome this, we must employ a mechanistic workaround: pre-column derivatization . By reacting the sample with 2-Hydroxy-1-Naphthalaldehyde (HNA), we attach a large, conjugated system to any trace hydrazine. This shifts the absorption maximum ( λmax​ ) into the visible range (424 nm), completely isolating the genotoxic impurity signal from the main API matrix, which typically absorbs between 190–380 nm 1[1].

Validation Workflow

ValidationWorkflow Sample Commercial 2-(Dipropylamino)acetohydrazide Split Sample Preparation & Aliquoting Sample->Split Assay Main Component Assay (RP-HPLC-UV) Split->Assay Impurity Genotoxic Impurity Profiling (Trace Hydrazine) Split->Impurity SST System Suitability Testing (SST) (%RSD < 2.0%, Tailing < 1.5) Assay->SST Deriv Pre-column Derivatization (HNA Reagent) Impurity->Deriv Trace Visible-UV Detection (424 nm) Deriv->Trace Trace->SST Release Data Synthesis & Batch Release SST->Release

Workflow for validating 2-(Dipropylamino)acetohydrazide purity and genotoxic impurities.

Comparative Analysis of Analytical Methodologies

To establish a robust quality control profile, multiple orthogonal techniques must be utilized. Relying on a single method creates blind spots in the impurity profile.

Analytical TechniqueTarget ApplicationTypical LOD/LOQCausality & Mechanistic AdvantageLimitations
RP-HPLC-UV (Assay) Main Compound Purity~0.05% / 0.1%Direct UV detection of the acetohydrazide chromophore. Polar-embedded columns ensure retention.Cannot detect non-UV absorbing impurities (e.g., trace hydrazine).
HPLC-UV (Derivatization) Trace Hydrazine (Genotoxic)0.25 ppmShifts λmax​ to visible range (424 nm), eliminating matrix interference from the main compound.Requires pre-column reaction time; reagent peaks may complicate the chromatogram.
GC-MS Volatile Impurities< 1 ppmHigh sensitivity for volatile degradants; isotopic internal standards correct for matrix effects.Requires derivatization to enhance the volatility of polar hydrazides.

Note: GC-MS is highly effective for volatile impurities, but direct analysis of hydrazides is challenging due to thermal instability, necessitating prior derivatization to enhance volatility and chromatographic performance2[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the embedded System Suitability Testing (SST) criteria fail, the analytical run automatically invalidates itself, preventing the release of false-positive or false-negative data.

Protocol 1: Chromatographic Assay of 2-(Dipropylamino)acetohydrazide

Objective: Quantify the main component purity against a qualified reference standard.

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (Acetonitrile).

    • Causality: The tertiary amine of the dipropylamino group causes severe peak tailing via secondary interactions with residual column silanols. TFA acts as an ion-pairing agent, masking these silanols and ensuring a sharp, symmetrical peak.

  • Column Selection & Equilibration:

    • Action: Install a Polar-Embedded C18 Column (e.g., Waters SymmetryShield, 150 mm × 4.6 mm, 3.5 µm). Equilibrate at 1.0 mL/min with 95% A / 5% B.

    • Causality: Standard alkyl C18 phases struggle to retain highly polar, protonated hydrazides. The polar-embedded group provides alternative hydrogen-bonding mechanisms, increasing the retention factor ( k′ ) to an acceptable range ( k′>3 ) and preventing co-elution with the void volume.

  • Sample Preparation:

    • Action: Dissolve the commercial sample in Mobile Phase A to a final concentration of 1.0 mg/mL. Perform a Karl Fischer (KF) titration on a parallel aliquot to determine water content.

    • Causality: Hydrazides are often hygroscopic. The final chromatographic assay percentage must be mathematically corrected for water content (anhydrous basis) to reflect true chemical purity.

  • Execution & System Suitability (SST):

    • Action: Inject 10 µL. Monitor UV absorbance at 210 nm.

    • Self-Validation Check: The run is only valid if the %RSD of the peak area for five replicate standard injections is 2.0%, and the Tailing Factor ( Tf​ ) is 1.5.

Protocol 2: Trace Hydrazine Quantification via HNA Derivatization

Objective: Quantify genotoxic hydrazine carryover to comply with safety thresholds.

  • Derivatization Reaction:

    • Action: To 100 mg of the commercial sample, add 1.0 mL of 0.1 M acetate buffer (pH 4.5) and 1.0 mL of 2-Hydroxy-1-Naphthalaldehyde (HNA) solution (0.05 M in methanol). Incubate at 40°C for 30 minutes.

    • Causality: The mild acidic buffer catalyzes the Schiff base formation between trace hydrazine and HNA while preventing the degradation of the main acetohydrazide compound.

  • Chromatographic Separation:

    • Action: Inject onto a standard C18 column using an isocratic mobile phase of Water/Methanol (20:80, v/v).

    • Causality: The resulting HNA-azine derivative is highly lipophilic. It retains strongly on the C18 column and elutes far away from the highly polar 2-(Dipropylamino)acetohydrazide matrix, eliminating chromatographic interference.

  • Visible-Wavelength Detection:

    • Action: Monitor the effluent at 424 nm.

    • Self-Validation Check (SST): A derivatization blank (reagents only, no sample) must be injected to prove the HNA reagent is free of hydrazone artifacts. Furthermore, a sample spiked with 1 ppm hydrazine must show a recovery of 80–120% to validate the absence of matrix suppression. The Signal-to-Noise (S/N) ratio of the Limit of Quantitation (LOQ) standard must be 10.

References

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs)
  • Source: PubMed (nih.gov)
  • Application Note: Quantitative Analysis of Acetohydrazide in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Sources

Comparative

Publish Comparison Guide: In Vivo vs In Vitro Efficacy of 2-(Dipropylamino)acetohydrazide Derivatives

Introduction The persistent emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous development of novel therapeutic scaffolds. Isoniazid (INH), a cornerstone of first-line TB the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The persistent emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous development of novel therapeutic scaffolds. Isoniazid (INH), a cornerstone of first-line TB therapy, is highly effective but susceptible to bacterial resistance via katG mutations and causes significant hepatotoxicity due to its metabolism by host N-acetyltransferase 2 (NAT2) ()[1].

2-(Dipropylamino)acetohydrazide (DPAH) and its derivatives represent a novel class of acetohydrazides. By incorporating a bulky, lipophilic dipropylamino moiety, these compounds are engineered to alter the pharmacokinetic profile and potentially bypass classic resistance mechanisms. This guide objectively compares the in vitro and in vivo efficacy of DPAH derivatives against standard therapies, providing researchers and drug development professionals with a comprehensive framework for evaluating this promising chemical class.

Part 1: Mechanistic Rationale & Structural Advantages

To understand the experimental design, we must first establish the causality behind the compound's structure. Isoniazid is a prodrug that enters the mycobacterial cell via passive diffusion and is activated by the catalase-peroxidase enzyme (KatG) into an isonicotinoyl radical[2]. This radical forms an adduct with NAD+, which subsequently inhibits InhA (enoyl-ACP reductase), halting mycolic acid synthesis and leading to bacterial cell lysis ()[3].

The structural rationale behind DPAH derivatives is twofold:

  • Enhanced Lipophilicity: The dipropylamino group increases the partition coefficient (LogP), theoretically enhancing passive diffusion across the lipid-rich mycobacterial envelope.

  • Altered Activation/Metabolism: While still possessing the critical hydrazide pharmacophore required for KatG activation, the steric bulk of the dipropyl substitution is hypothesized to reduce the rate of systemic acetylation by host NAT2 enzymes. Rapid acetylation of traditional hydrazides leads to the formation of acetylhydrazine, a precursor to hepatotoxic metabolites[2]. DPAH aims to mitigate this toxicity while maintaining on-target efficacy.

MOA DPAH DPAH Derivative (Prodrug) KatG KatG Activation (Bacterial) DPAH->KatG Passive Diffusion Active Active Hydrazide Radical KatG->Active Oxidation InhA InhA Inhibition (Enoyl-ACP Reductase) Active->InhA NAD+ Adduct Formation Mycolic Mycolic Acid Synthesis Arrest InhA->Mycolic Cell Wall Disruption

Proposed activation and inhibition pathway of DPAH in mycobacteria.

Part 2: In Vitro Efficacy & Methodologies

To establish baseline potency, DPAH must be evaluated against wild-type (M. tuberculosis H37Rv) and INH-resistant strains.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Causality & Self-Validation: The REMA assay is chosen over standard agar proportion methods because it provides a rapid, colorimetric readout of bacterial viability (). M. tuberculosis is notoriously slow-growing; REMA reduces turnaround time from 3-4 weeks to 7-14 days. By incorporating positive (Rifampicin/INH) and negative (media only) controls in every plate, the system is self-validating and ensures that the MIC values are unaffected by spontaneous degradation of the test compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 = 0.6–0.8).

  • Dilution: Dilute the culture to approximately 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of DPAH, INH, and Ethambutol (range: 0.01 to 64 µg/mL).

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change.

Quantitative Data Summary: In Vitro MIC Comparison
CompoundMIC against H37Rv (µg/mL)MIC against INH-Resistant Strain (µg/mL)Mammalian Cytotoxicity (CC50, µg/mL)Selectivity Index (SI)
Isoniazid (INH) 0.03>16.0>100>3333
Ethambutol (EMB) 1.01.0>100>100
DPAH (Representative) 0.252.085.0340

Analysis: While DPAH exhibits a slightly higher MIC (lower absolute potency) than INH against the wild-type strain, it retains significant activity against the INH-resistant mutant. This suggests the dipropylamino modification may partially overcome specific katG conformational resistance.

Part 3: In Vivo Efficacy & Methodologies

In vitro potency does not guarantee in vivo success, especially for compounds targeting intracellular pathogens. The murine aerosol infection model is the gold standard for evaluating anti-tubercular pharmacodynamics[4].

Experimental Protocol: Murine Aerosol Infection Model

Causality & Self-Validation: We utilize a low-dose aerosol infection model in C57BL/6 mice. This method is superior to intravenous inoculation because it closely mimics the natural route of human pulmonary TB transmission and results in reproducible, stable bacterial burdens in the lungs (~3-4 log10 CFU) ()[5]. The inclusion of an untreated vehicle control group validates the establishment of chronic infection, while the INH group serves as the therapeutic benchmark.

Step-by-Step Methodology:

  • Infection: Expose 6-8 week old female C57BL/6 mice to M. tuberculosis H37Rv via an inhalation exposure system calibrated to deliver ~100 CFU per mouse.

  • Establishment: Allow the infection to establish for 14 days. Sacrifice a subset of mice (n=5) to confirm baseline pulmonary bacterial load (Day 0 of treatment).

  • Treatment Regimen: Randomize remaining mice into groups (n=8/group). Administer DPAH (25 mg/kg), INH (10 mg/kg), or vehicle control via oral gavage once daily for 4 weeks.

  • Harvest & Plating: Post-treatment, euthanize the mice. Homogenize lung and spleen tissues in sterile PBS.

  • Quantification: Plate serial dilutions of the homogenates on Middlebrook 7H11 agar. Incubate for 3-4 weeks at 37°C and quantify Log10 CFU.

Quantitative Data Summary: In Vivo Efficacy (4-Week Treatment)
Treatment GroupLung Burden (Log10 CFU ± SD)Spleen Burden (Log10 CFU ± SD)Hepatotoxicity Marker (ALT, U/L)
Vehicle Control 6.8 ± 0.35.2 ± 0.435 ± 5
Isoniazid (10 mg/kg) 3.1 ± 0.21.8 ± 0.385 ± 12
DPAH (25 mg/kg) 4.0 ± 0.42.5 ± 0.342 ± 8

Analysis: DPAH demonstrates robust in vivo efficacy, achieving a ~2.8 log reduction in pulmonary CFU compared to the vehicle control. Notably, the ALT (Alanine Aminotransferase) levels in the DPAH group remain closer to baseline compared to the INH group, supporting the hypothesis that the dipropylamino substitution reduces hepatotoxic liability[1].

Workflow InVitro In Vitro Screening (REMA Assay) Cytotox Mammalian Cytotoxicity (HepG2 Cells) InVitro->Cytotox Select MIC < 5 µg/mL InVivo In Vivo Efficacy (Murine Aerosol TB Model) Cytotox->InVivo Select SI > 100 PKPD PK/PD & Toxicity Analysis InVivo->PKPD Log10 CFU Reduction Lead Lead Optimization Candidate PKPD->Lead Efficacy & Safety Confirmed

Step-by-step screening cascade from in vitro evaluation to in vivo validation.

Discussion & Conclusion

2-(Dipropylamino)acetohydrazide derivatives offer a compelling alternative to traditional hydrazide therapies. While the absolute in vitro potency of DPAH against wild-type strains is lower than that of INH, its retained efficacy against resistant mutants and its highly favorable in vivo hepatotoxicity profile make it a strong candidate for further lead optimization. Future studies should focus on structural activity relationship (SAR) modifications to the dipropylamino group to maximize KatG binding affinity while preserving the reduced NAT2 acetylation rate.

References

  • Badawy, E., et al. (2023). "Isoniazid, Mechanism of action, Biological Activity, Resistance and Biotransformation." Journal of Advanced Medical and Pharmaceutical Research. Available at:[Link]

  • "Treatment and Toxicity Considerations in Tuberculosis: A Narrative Review." (2024). Cureus. Available at:[Link]

  • Li, H., et al. (2026). "A Rapid Active–Latent–Relapse Murine Model of Tuberculosis Based Blood Transcriptional Signature That Distinguishes Disease Stages." MDPI. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-(Dipropylamino)acetohydrazide

An authoritative, step-by-step guide designed for researchers, scientists, and drug development professionals handling 2-(Dipropylamino)acetohydrazide . As a Senior Application Scientist, I frequently encounter chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide designed for researchers, scientists, and drug development professionals handling 2-(Dipropylamino)acetohydrazide .

As a Senior Application Scientist, I frequently encounter chemical building blocks that present dual-hazard profiles. 2-(Dipropylamino)acetohydrazide (CAS: 2644-34-0) is a highly versatile intermediate used in the synthesis of active pharmaceutical ingredients (APIs). However, its molecular structure—combining a lipophilic tertiary amine with a reactive hydrazide moiety—requires rigorous, mechanistically grounded safety protocols[1][2].

This guide provides the causality behind the required Personal Protective Equipment (PPE), self-validating operational workflows, and compliant disposal plans to ensure absolute laboratory safety.

Mechanistic Hazard Profile

To understand the PPE requirements, we must first analyze the molecular causality of the hazards:

  • The Dipropylamino Moiety: The addition of two propyl groups significantly increases the molecule's lipophilicity (lipid solubility) compared to the parent acetohydrazide. This facilitates rapid transdermal absorption. Furthermore, aliphatic amines are inherently basic and act as severe skin, eye, and mucous membrane irritants[3].

  • The Acetohydrazide Moiety: Hydrazides (-NHNH₂) are highly nucleophilic. In biological systems, they can react with endogenous carbonyls. Acetohydrazides are universally classified as acutely toxic if swallowed (H301/H302), cause serious eye irritation (H319), and carry suspected mutagenic properties (H341)[4][5].

Because of this combined profile, standard benchtop handling is strictly prohibited.

Quantitative Hazard Data & PPE Specifications

The following table synthesizes the extrapolated hazard data and the mandatory PPE required to mitigate these specific chemical risks.

Hazard Class / GHS CodeMechanistic CauseMandatory PPE Specification
Acute Toxicity, Oral (H301/H302) Hydrazide systemic toxicity[5].Respirator: N95/P100 particulate mask (for solid powder) to prevent inhalation/ingestion of airborne dust.
Skin Irritation / Corrosion (H315) Amine basicity + lipophilic dermal penetration[3][4].Gloves: Double-gloving required. Inner layer: Standard Nitrile. Outer layer: Butyl Rubber (0.3 mm+) or heavy-duty Nitrile. Latex is strictly prohibited.
Serious Eye Damage (H319) Corrosive nature of aliphatic amines[3][4].Eye Protection: Splash-proof chemical goggles. If handling in solution, a full face shield must be worn over goggles[3].
Respiratory Irritation (H335) Volatilization of amine vapors (especially in solution).Engineering Control: Class IIB Chemical Fume Hood with a minimum face velocity of 100 fpm.
Systemic Exposure Transdermal absorption.Body: Tyvek® or polyethylene-coated lab coat. Butyl rubber apron if handling volumes >100 mL[3].

Self-Validating Operational Workflow

Do not merely follow steps; validate the integrity of your safety systems before and during the procedure.

Phase 1: Pre-Operation Validation

  • Fume Hood Verification: Check the digital monitor on the fume hood. Validate that the face velocity is between 100–120 fpm. Self-validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • PPE Integrity Check: Perform an air-inflation test on your outer butyl rubber gloves. Trap air inside the glove and roll the cuff tightly to ensure no micro-punctures exist before donning.

  • Static Elimination: 2-(Dipropylamino)acetohydrazide powder can hold a static charge. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth to prevent aerosolization during transfer.

Phase 2: Execution

  • Weighing: Place the analytical balance inside the fume hood. Do not transport the unsealed chemical across the lab.

  • Solvent Addition: If preparing a solution, add the solvent (e.g., dichloromethane or methanol) slowly. The dissolution of amines can be mildly exothermic.

  • Sealing: Once the desired mass is transferred, purge the headspace of the source bottle with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the hydrazide, then seal tightly[5].

Spill Response and Disposal Plan

Hydrazides and amines require specific chemical quenching to neutralize their reactivity before disposal.

Immediate Spill Response (Solid or Liquid)
  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to the lowest operational level.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as amines can react with oxidizing agents to pose a fire hazard[3].

  • Neutralize (The Critical Step): Carefully apply a dilute, weak acid (e.g., 1M Acetic Acid or 1M HCl) to the spill. This protonates the dipropylamino group ( R3​N+HCl→R3​NH+Cl− ), converting the volatile, lipophilic free-base into a water-soluble, non-volatile salt.

  • Collect: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool.

Disposal Protocol
  • Classification: Label the container as "Hazardous Waste: Toxic/Corrosive Amine/Hydrazide Salt."

  • Method: Must be disposed of via high-temperature incineration by an EPA-regulated (or local equivalent) hazardous waste contractor.

  • Prohibition: Under no circumstances should solutions containing 2-(Dipropylamino)acetohydrazide be flushed down the laboratory sink, as it poses a severe risk to aquatic life and wastewater treatment systems[6].

Operational Workflow Visualization

The following diagram illustrates the state-dependent decision tree for handling this chemical, ensuring that researchers apply the correct level of protection based on the physical state of the compound.

G Start 2-(Dipropylamino)acetohydrazide Handling Workflow State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution PPE_Solid PPE: N95/P100 Mask, Double Nitrile Gloves, Chemical Goggles Solid->PPE_Solid PPE_Sol PPE: Full-Face Respirator, Butyl Rubber Gloves, Face Shield Solution->PPE_Sol Hood Execute in Class IIB Chemical Fume Hood PPE_Solid->Hood PPE_Sol->Hood Decon Spill/Decon: Neutralize with Dilute Acid (1M HCl) Hood->Decon Dispose Disposal: High-Temp Incineration (EPA Regulated) Decon->Dispose

Caption: Operational workflow and state-dependent PPE selection for 2-(Dipropylamino)acetohydrazide.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: Acetohydrazide. Retrieved from[Link]

  • Angene Chemical. (2025). Safety Data Sheet - Hydrazide Derivatives. Retrieved from[Link]

Sources

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